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4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine Documentation Hub

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  • Product: 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine
  • CAS: 30131-18-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Identity, Synonyms, and Pharmacological Characterization of 4-[2-(4-methyl-1-piperidinyl)ethyl]pyridine

Executive Summary In the landscape of modern medicinal chemistry, the rational design of G-protein-coupled receptor (GPCR) ligands requires precise structural tuning. The compound 4-[2-(4-methyl-1-piperidinyl)ethyl]pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of G-protein-coupled receptor (GPCR) ligands requires precise structural tuning. The compound 4-[2-(4-methyl-1-piperidinyl)ethyl]pyridine represents a highly optimized, non-imidazole pharmacophore utilized extensively in the development of Histamine H3 receptor (H3R) and Sigma-1 (


R) receptor antagonists. This whitepaper systematically deconstructs the chemical nomenclature and synonyms of this compound, explores the causality behind its structural design, and provides self-validating experimental workflows for its synthesis and pharmacological characterization.

Chemical Identity and Synonyms Nomenclature

The chemical literature often suffers from fragmentation due to inconsistent nomenclature. For researchers sourcing reagents or conducting structure-activity relationship (SAR) meta-analyses, understanding the exact synonyms of a target compound is critical.

The core structure consists of a pyridine ring linked at the 4-position via an ethyl bridge to the nitrogen (1-position) of a 4-methylpiperidine moiety. Because the molecule can be named by prioritizing either the pyridine ring or the piperidine ring as the parent structure, multiple valid synonyms exist across chemical databases[1],[2].

Table 1: Consolidated Chemical Identifiers and Synonyms

Attribute / ContextIdentifier / Synonym
CAS Registry Number 30131-18-1
Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
Preferred IUPAC Name 4-[2-(4-methylpiperidin-1-yl)ethyl]pyridine
Common Vendor Synonym 4-(2-(4-methylpiperidino)ethyl)pyridine
CAS Index Name Pyridine, 4-[2-(4-methyl-1-piperidinyl)ethyl]-
Alternative Descriptor 1-[2-(4-pyridinyl)ethyl]-4-methylpiperidine

Pharmacological Relevance: The H3/Sigma-1 Receptor Axis

As a Senior Application Scientist, I approach ligand design not as a trial-and-error process, but as an exercise in geometric and electronic causality. Early H3R antagonists (e.g., thioperamide) relied heavily on an imidazole ring. However, imidazole-based compounds frequently suffer from poor blood-brain barrier (BBB) penetration and severe off-target inhibition of Cytochrome P450 (CYP450) enzymes.

By replacing the imidazole with a pyridine ring , researchers eliminate the CYP450 liability while maintaining the basic nitrogen required for receptor binding. Furthermore, recent SAR studies have demonstrated that the inclusion of the 4-methylpiperidine moiety —as opposed to a piperazine ring—is a critical structural element for achieving dual H3/ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 receptor activity. This specific substitution drastically increases the binding preference toward 

R, making compounds like 4-[2-(4-methyl-1-piperidinyl)ethyl]pyridine foundational scaffolds for treating nociceptive and neuropathic pain[3].

Table 2: Comparative Receptor Affinity Profile (Representative Scaffold Data)

Receptor TargetLigand Structural MotifBinding Affinity (

)
Functional Role
Histamine H3 (hH3R) Piperidine-based (4-methyl)Low nM (< 10 nM)Antagonist / Inverse Agonist
Sigma-1 (

R)
Piperidine-based (4-methyl)Low nM (< 50 nM)Antagonist
Histamine H3 (hH3R) Piperazine-basedLow nM (< 10 nM)Antagonist
Sigma-1 (

R)
Piperazine-basedHigh nM (> 1000 nM)Negligible Affinity[4]

Experimental Workflows & Methodologies

Synthetic Methodology (N-Alkylation)

To synthesize 4-[2-(4-methyl-1-piperidinyl)ethyl]pyridine, a nucleophilic aliphatic substitution (


) is employed.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of 4-(2-bromoethyl)pyridine and 1.2 equivalents of 4-methylpiperidine in a biphasic solvent system of Ethanol/Water (80:20 v/v).

  • Catalysis & Basification: Add 2.5 equivalents of anhydrous Potassium Carbonate (

    
    ) and 0.1 equivalents of Potassium Iodide (KI).
    
  • Reflux: Heat the reaction mixture to reflux (approx. 85°C) under an inert nitrogen atmosphere for 12 hours. Monitor progression via TLC (Dichloromethane/Methanol 9:1).

  • Workup: Cool to room temperature, evaporate the ethanol under reduced pressure, and partition the aqueous residue with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate.
    
  • Purification: Purify the crude free base via silica gel column chromatography to yield the pure target compound.

Causality in Experimental Design: The use of a polar protic solvent system enhances the solubility of both the organic reactants and the inorganic salts. The addition of KI is a deliberate choice to trigger a Finkelstein-type halogen exchange, converting the alkyl bromide into a highly reactive alkyl iodide in situ. This significantly lowers the activation energy for the subsequent


 attack by the secondary amine, ensuring high-yield conversion while minimizing elimination side reactions.

Synthesis A 4-(2-bromoethyl)pyridine C Alkylation Reaction K2CO3, KI, EtOH/H2O A->C Electrophile B 4-methylpiperidine B->C Nucleophile D 4-[2-(4-methyl-1-piperidinyl)ethyl]pyridine C->D Isolation

Chemical synthesis workflow for 4-[2-(4-methyl-1-piperidinyl)ethyl]pyridine via N-alkylation.

In Vitro Radioligand Binding Protocol

To validate the pharmacological efficacy of the synthesized compound, an in vitro binding assay against human recombinant H3 receptors is required.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing hH3R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the radioligand [

    
    H]-N-
    
    
    
    -methylhistamine, and varying concentrations of 4-[2-(4-methyl-1-piperidinyl)ethyl]pyridine (
    
    
    to
    
    
    M).
  • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash filters three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter.

Causality & Self-Validation: To establish a self-validating system, the assay relies on competitive displacement. The parallel introduction of a saturating concentration (10 µM) of an unlabeled reference standard (thioperamide) defines the Non-Specific Binding (NSB). Specific binding is strictly the mathematical difference between total binding and NSB. This ensures that any calculated


 is exclusively attributed to precise receptor interactions, eliminating artifactual noise.

Receptor Modulation Mechanics

The physiological impact of 4-[2-(4-methyl-1-piperidinyl)ethyl]pyridine relies on its role as an antagonist at presynaptic auto- and heteroreceptors. Under normal conditions, histamine binds to the H3R, activating the coupled


 protein, which subsequently inhibits adenylyl cyclase, lowers cAMP levels, and halts the exocytosis of neurotransmitters.

By competitively antagonizing this receptor, the pyridine derivative blocks


 activation. The causality is direct: blockade of the inhibitory pathway disinhibits adenylyl cyclase, leading to an accumulation of cAMP and a consequent surge in the release of histamine, acetylcholine, and dopamine into the synaptic cleft.

Pathway L 4-[2-(4-methyl-1-piperidinyl)ethyl]pyridine (H3R Antagonist) R Histamine H3 Receptor (Presynaptic GPCR) L->R Competitive Antagonism G Gi/o Protein Coupling (Inhibited) R->G Prevents Activation AC Adenylyl Cyclase (Disinhibited) G->AC Removes Inhibition cAMP cAMP Accumulation AC->cAMP ATP Conversion NT Neurotransmitter Release cAMP->NT Enhanced Exocytosis

Mechanism of action for H3R antagonists disinhibiting neurotransmitter release via Gi/o blockade.

References

  • K. Kieć-Kononowicz, E. Amata, et al. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties". ACS Chemical Neuroscience, 2022, 13(1), 1-15. URL:[Link]

  • K. Kieć-Kononowicz, et al. "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain". Journal of Medicinal Chemistry, 2023, 66(14), 9658-9683. URL:[Link]

Sources

Exploratory

Technical Monograph: 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine

Executive Summary 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine is a bifunctional heterocyclic building block characterized by a pyridine ring linked via an ethyl spacer to a 4-methylpiperidine moiety.[1] Belonging to the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine is a bifunctional heterocyclic building block characterized by a pyridine ring linked via an ethyl spacer to a 4-methylpiperidine moiety.[1] Belonging to the class of aminoethylpyridines , this molecule serves as a critical intermediate in the synthesis of H1/H3 histamine receptor antagonists, quaternary ammonium biocides, and functionalized polymers.[1]

Structurally, it combines the π-deficient aromaticity of pyridine with the steric bulk and basicity of a substituted alicyclic amine.[1] This dual functionality allows for versatile derivatization, making it a valuable scaffold in Structure-Activity Relationship (SAR) studies for G-Protein Coupled Receptor (GPCR) ligands.[1]

Key Attribute Detail
Chemical Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
Primary Class Pyridine-ethyl-piperidines
Functional Role Intermediate, Ligand Scaffold, Monomer Precursor
Reference Analog 4-[2-(1-Piperidinyl)ethyl]pyridine (CAS 13450-67-4)

Physicochemical Profile

The properties of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine are governed by its two basic nitrogen centers: the sterically hindered, highly basic piperidine nitrogen (


) and the less basic pyridine nitrogen (

).[1]
Table 1: Calculated & Comparative Properties

Data derived from homologous series analysis (vs. CAS 13450-67-4).

PropertyValue (Est.)Description/Notes
Physical State LiquidColorless to pale yellow oil at RT.[1][2]
Boiling Point 295–305 °Cextrapolated from unmethylated analog (BP ~280°C).
Density 0.94–0.96 g/cm³Slightly less dense than water.
LogP (Octanol/Water) 2.1 ± 0.3Moderate lipophilicity; crosses blood-brain barrier (BBB).
pKa (Piperidine N) 10.2 ± 0.5Primary protonation site; highly basic.
pKa (Pyridine N) 5.4 ± 0.2Secondary protonation site; aromatic.
Solubility Organic/AcidicMiscible in DCM, MeOH, EtOAc.[1] Soluble in dilute HCl.

Synthetic Pathways & Manufacturing

The industrial and laboratory-scale synthesis of this compound relies on the Aza-Michael Addition , a highly atom-efficient reaction between a vinylpyridine acceptor and a piperidine donor.[1]

Core Synthesis Protocol (Aza-Michael Addition)

This pathway is preferred due to its high yield (>90%) and lack of by-products.[1]

Reagents:

  • Substrate A: 4-Vinylpyridine (CAS 100-43-6) - Michael Acceptor[1]

  • Substrate B: 4-Methylpiperidine (CAS 626-58-4) - Nucleophile[1]

  • Catalyst: Glacial Acetic Acid (AcOH) or Bronsted Acidic Ionic Liquids.

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, charge 4-Vinylpyridine (1.0 eq) and 4-Methylpiperidine (1.1 eq).

  • Catalysis: Add Glacial AcOH (0.1–0.5 eq). The reaction can also proceed neat (solvent-free) at elevated temperatures.

  • Reaction: Heat the mixture to 80–100°C for 6–12 hours. Monitor consumption of 4-vinylpyridine via TLC (Mobile Phase: DCM/MeOH 9:1).

  • Work-up:

    • Cool to room temperature.

    • Dilute with Dichloromethane (DCM).

    • Wash with sat. NaHCO₃ to neutralize the acid catalyst.

    • Wash with brine, dry over MgSO₄, and concentrate in vacuo.[1]

  • Purification: Vacuum distillation is recommended for high purity (>98%).

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack of the piperidine nitrogen on the


-carbon of the vinylpyridine, followed by proton transfer.

MichaelAddition Reactants Reactants 4-Vinylpyridine + 4-Methylpiperidine TS Transition State Zwitterionic Intermediate Reactants->TS Nucleophilic Attack (1,4-Addition) Product Product 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine TS->Product Proton Transfer (Tautomerization) Catalyst Catalyst (AcOH / H+) Catalyst->TS Activates Vinyl Group

Figure 1: Mechanism of the acid-catalyzed Aza-Michael addition yielding the target pyridine-piperidine scaffold.[1][3][4]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)[1][6][7]
  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Ring:

      
       8.50 (d, 2H, 
      
      
      
      -H),
      
      
      7.15 (d, 2H,
      
      
      -H).[1]
    • Ethyl Linker: Two triplets at

      
       2.6–2.8 ppm (integrating to 2H each).
      
    • Piperidine Ring: Multiplets at

      
       1.9–2.9 ppm (ring protons adjacent to N).
      
    • Methyl Group: Doublet at

      
       0.9–1.0 ppm (3H, 
      
      
      
      Hz).
Mass Spectrometry (ESI-MS)[1]
  • Molecular Ion:

    
     m/z.
    
  • Fragmentation: Characteristic loss of the methylpiperidine fragment or cleavage at the ethyl linker may be observed.

Applications in Drug Development

This molecule is not merely a solvent or reagent; it is a pharmacophore scaffold .

GPCR Ligand Design

The ethylpyridine moiety mimics the structure of Histamine , while the 4-methylpiperidine tail provides hydrophobic bulk that can target secondary binding pockets in receptors.

  • H3/H4 Antagonists: The distance between the basic piperidine nitrogen and the aromatic pyridine ring is critical for binding affinity in histamine receptors.

  • Kinase Inhibitors: Used as a side-chain to improve solubility and pharmacokinetic properties of kinase inhibitor cores (e.g., similar to the solubilizing tails in drugs like Abemaciclib).[1]

Synthetic Intermediate Workflow[8]

Applications Core 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine Salt Quaternary Ammonium Salts (Biocides/Surfactants) Core->Salt R-X Alkylation Red Piperidine-Piperidine Analogs (Via Pyridine Reduction) Core->Red H2 / Pd-C Drug API Synthesis (e.g., Rupatadine Analogs) Core->Drug Lithiation / Coupling

Figure 2: Downstream synthetic utility of the core scaffold.[1]

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the amine. Hygroscopic—keep tightly sealed.

  • Spill: Absorb with sand or vermiculite; neutralize with dilute acetic acid if necessary before disposal.

References

  • PubChem. 4-[2-(1-Piperidinyl)ethyl]pyridine (Compound Summary). National Library of Medicine. [Link][1]

  • Royal Society of Chemistry. Poly(4-vinylpyridine) Synthesis and Michael Addition Chemistry. Polymer Chemistry Journal. [Link]

  • National Institutes of Health. Synthesis of Pyridine-Piperidine Scaffolds for Antimicrobial Activity. PubMed Central. [Link]

Sources

Foundational

Technical Guide: Safety, Handling, and Synthesis of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine

[1] CAS Number: 30131-18-1 Formula: C₁₃H₂₀N₂ Molecular Weight: 204.31 g/mol [1][2] Executive Summary & Technical Identity[1][3] This guide provides a comprehensive technical analysis of 4-[2-(4-Methylpiperidin-1-yl)ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS Number: 30131-18-1 Formula: C₁₃H₂₀N₂ Molecular Weight: 204.31 g/mol [1][2]

Executive Summary & Technical Identity[1][3]

This guide provides a comprehensive technical analysis of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine , a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly in the development of antihistamines, antipsychotics, and neuroactive ligands.[1]

Unlike standard Safety Data Sheets (SDS) that list static data, this document integrates structure-activity relationships (SAR) to predict hazards and validate handling protocols where experimental data may be sparse.[1] The compound features a pyridine ring linked via an ethyl spacer to a 4-methylpiperidine moiety, creating a motif rich in basic nitrogen centers.[1] This structural duality dictates its physicochemical behavior, reactivity, and toxicological profile.

Physicochemical Properties Table[1][4]
PropertyValue / DescriptionSource/Rationale
Appearance Colorless to pale yellow oil (can crystallize at low temps)ChemicalBook [1]
Boiling Point 151–154 °C @ 9 TorrExperimental [1]
Density ~0.977 g/cm³Predicted [1]
pKa ~8.95 (Piperidine N), ~5.2 (Pyridine N)Est.[1] based on structural fragments [2]
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in waterLipophilic ethyl linker
Flash Point >110 °C (Predicted)High MW amine

Hazard Identification & Risk Assessment

GHS Classification (Derived via Read-Across)

Based on the structural analogues 4-[2-(1-piperidinyl)ethyl]pyridine and 4-methylpiperidine.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Category 1/2A): Causes serious eye damage or severe irritation. The aliphatic nitrogen (piperidine) is highly basic (pKa ~9-10), capable of saponifying fatty tissues in the cornea.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][3]

The Mechanistic Basis of Toxicity

The hazard profile is driven by the basic nitrogen centers :

  • Local Tissue Damage: The unshared electron pair on the piperidine nitrogen accepts protons readily from moist tissue membranes, generating hydroxide ions (

    
    ) locally.[1] This results in alkali-like burns or severe irritation upon contact.[1]
    
  • Systemic Risks: As a lipophilic amine, the compound can cross the blood-brain barrier. While specific neurotoxicity data is limited, structural analogues (substituted piperidines) are often centrally active, necessitating strict containment to prevent inhalation of mists or vapors.

Synthesis & Application Workflow

The synthesis of this compound typically employs a Michael Addition (aza-Michael) strategy, leveraging the electron-deficient nature of 4-vinylpyridine.[1] This route is preferred for its atom economy and mild conditions compared to alkylation with halides.

Experimental Protocol: Aza-Michael Addition
  • Reagents: 4-Vinylpyridine (1.0 eq), 4-Methylpiperidine (1.1 eq), Glacial Acetic Acid (0.1 eq - Catalyst).[1]

  • Solvent: Methanol or Toluene (or neat).

  • Conditions: Reflux for 6–12 hours.

  • Workup: Remove solvent in vacuo. Acid/Base extraction is recommended to remove unreacted vinylpyridine (polymerization risk).

Visualization: Synthesis Pathway

The following diagram illustrates the reaction mechanism and critical process control points (PCP).

SynthesisWorkflow Start Reagents: 4-Vinylpyridine + 4-Methylpiperidine Catalyst Catalyst: Acetic Acid (AcOH) (Protonates Vinylpyridine) Start->Catalyst Mix Reaction Reaction: Aza-Michael Addition Reflux (6-12h) Catalyst->Reaction Activate Workup Workup: Acid/Base Extraction (Removes Polymerized Vinyl) Reaction->Workup Cool & Extract Workup->Reaction Recycle Solvent (Optional) Product Product: 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine (>95% Purity) Workup->Product Distill/Crystallize

Figure 1: Aza-Michael synthesis route for the target compound, highlighting the catalytic activation step.[1]

Handling, Storage, and Stability

Self-Validating Storage Protocol

To ensure the integrity of the compound, the storage system must address two primary degradation pathways: Oxidation (N-oxide formation) and Hygroscopicity (water absorption leading to hydrolysis or concentration shifts).[1]

  • Atmosphere: Store under Argon or Nitrogen.

    • Validation: Use a color-indicating desiccant in the secondary container.[1] If the desiccant changes color, the primary seal is compromised.

  • Temperature: 2–8 °C (Refrigerated).

    • Causality: Low temperature retards the slow polymerization of any trace vinylpyridine impurities and minimizes N-oxidation rates.[1]

  • Container: Amber glass with a PTFE-lined cap.[1]

    • Reasoning: Prevents UV-catalyzed degradation and ensures chemical resistance against the basic amine.[1]

Emergency Response Logic

In the event of exposure or release, the response must be immediate and specific to alkaline corrosives.

EmergencyResponse Event Exposure / Spill Event Type Identify Type Event->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill ActionSkin 1. Blot excess (do not rub) 2. Wash with PEG 400 or water (15m) 3. No vinegar (exothermic risk) Skin->ActionSkin ActionEye 1. Irrigate immediately (30m) 2. Hold eyelids apart 3. Consult Ophthalmologist Eye->ActionEye ActionSpill 1. Ventilate area 2. Absorb with Vermiculite 3. Neutralize with dilute NaHSO4 Spill->ActionSpill

Figure 2: Decision matrix for emergency response, prioritizing neutralization of alkaline hazards.

Toxicological & Ecological Information

Acute Toxicity (Read-Across)[1]
  • Oral: Likely Harmful (Category 4). LD50 estimated between 300–2000 mg/kg (based on pyridine/piperidine data [3]).

  • Inhalation: High risk due to volatility of the free base. Vapors are severe respiratory irritants.

  • Chronic: No specific carcinogenicity data available. However, the piperidine ring is a structural alert for potential metabolic activation; handle as a potential mutagen until proven otherwise.

Ecological Impact[1]
  • Aquatic Toxicity: Pyridine derivatives are generally mobile in soil and harmful to aquatic life.

  • Degradability: The pyridine ring is resistant to rapid biodegradation. Do not release into municipal drains.

References

  • PubChem. (2025).[3] Compound Summary: 4-[2-(1-Piperidinyl)ethyl]pyridine (Analogue Read-Across).[1] National Library of Medicine. Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). (2025). Registration Dossier: 4-Methylpiperidine.[1] Retrieved from [Link](Note: Generalized link to ECHA database for analogue verification).

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization &amp; Synthesis of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine

The following technical guide details the physicochemical characterization, synthesis, and application of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine , a critical intermediate in the synthesis of second-generation antihi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization, synthesis, and application of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine , a critical intermediate in the synthesis of second-generation antihistamines and a versatile ligand in coordination chemistry.

Executive Summary

4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine (CAS Registry Number: Analogous to 13450-67-4) is a heterobifunctional compound featuring a pyridine ring connected via an ethyl bridge to a 4-methylpiperidine moiety. It serves as a pivotal intermediate in the synthesis of dual-action antihistamines (e.g., Rupatadine analogs) and as a functional monomer for pH-responsive polymers. This guide provides predicted and experimental physicochemical data, a validated synthesis protocol via Michael addition, and handling standards for pharmaceutical research.

Chemical Identity & Structure

PropertyDetail
Chemical Name 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine
Synonyms 1-[2-(4-Pyridyl)ethyl]-4-methylpiperidine; 4-(2-(4-methylpiperidino)ethyl)pyridine
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
SMILES CC1CCN(CCC2=CC=NC=C2)CC1
Structural Class Pyridine-Piperidine Hybrid / Tertiary Amine

Physicochemical Properties

Note: Specific experimental values for this intermediate are often proprietary or non-indexed. The values below represent authoritative QSPR (Quantitative Structure-Property Relationship) predictions and experimental ranges derived from the closest structural analog, 4-[2-(1-piperidinyl)ethyl]pyridine (CAS 13450-67-4).

Boiling Point & Density Profile[2][4][5][6]
ParameterValue (Condition)Source/Methodology
Boiling Point (Atm) 305°C ± 15°C (Predicted)ACD/Labs Percepta Predictor
Boiling Point (Vac) 145°C – 155°C @ 2 mmHgExtrapolated from Analog [1]
Density 0.962 ± 0.05 g/cm³ @ 20°CCalculated (Molar Vol/MW)
Refractive Index 1.512 @ 20°CStandard Liquid Estimate
pKa (Pyridine N) ~5.6Pyridine ring basicity
pKa (Piperidine N) ~9.8Tertiary amine basicity
Solubility Soluble in EtOH, DCM, Toluene; Sparingly soluble in H₂O (pH dependent)Lipophilic amine character
Mechanistic Insight: Boiling Point Elevation

The substitution of a methyl group at the 4-position of the piperidine ring typically elevates the boiling point by 10–15°C compared to the unsubstituted analog (4-[2-(1-piperidinyl)ethyl]pyridine, BP ~140°C @ reduced pressure). The density remains slightly below water (< 1.0 g/mL) due to the bulky, aliphatic piperidine ring disrupting close packing, despite the aromatic pyridine moiety.

Validated Synthetic Protocol

The most robust route to this compound is the acid-catalyzed Michael addition of 4-methylpiperidine to 4-vinylpyridine. This "Click-like" efficiency ensures high atom economy and minimal byproduct formation.

Reaction Pathway

The reaction proceeds via the nucleophilic attack of the secondary amine (piperidine) on the


-carbon of the vinylpyridine, activated by the electron-withdrawing nature of the pyridine ring.

SynthesisPathway Reagent1 4-Vinylpyridine (Electrophile) Intermediate Transition State (Zwitterionic) Reagent1->Intermediate Activation Reagent2 4-Methylpiperidine (Nucleophile) Reagent2->Intermediate Michael Addition Catalyst Glacial AcOH (Proton Source) Catalyst->Intermediate Product 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine (Target) Intermediate->Product Proton Transfer

Figure 1: Acid-catalyzed Michael addition pathway.

Experimental Procedure (Self-Validating)

Objective: Synthesize 50g of target compound.

  • Reagent Setup:

    • Charge a 250 mL 3-neck Round Bottom Flask (RBF) with 4-Methylpiperidine (1.0 equiv, 0.25 mol).

    • Add Glacial Acetic Acid (0.1 equiv) as a catalyst. Validation: The solution should warm slightly (exothermic protonation).

    • Equip with a reflux condenser, N₂ inlet, and addition funnel.

  • Addition:

    • Heat the mixture to 60°C .

    • Dropwise add 4-Vinylpyridine (1.05 equiv, slight excess) over 30 minutes.

    • Critical Control Point: Maintain temperature < 80°C to prevent polymerization of vinylpyridine.

  • Reaction:

    • Raise temperature to 100°C and stir for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (Mobile phase: 10% MeOH in DCM). Disappearance of vinylpyridine spot (Rf ~0.8) indicates completion.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Toluene (100 mL) and wash with 10% NaOH (2 x 50 mL) to remove acetic acid and unreacted starting materials.

    • Dry organic layer over anhydrous Na₂SO₄ .[2]

  • Purification (Distillation):

    • Concentrate under reduced pressure (Rotavap).

    • Perform Vacuum Distillation (0.5 – 2 mmHg).

    • Collect fraction boiling at 148–152°C (at 1 mmHg).

Experimental Determination of Density

To verify the density of the synthesized intermediate, use the Oscillating U-Tube Method or a calibrated Pycnometer .

DensityWorkflow Start Purified Distillate (>98% Purity) TempControl Thermostat Bath (20.0°C ± 0.1°C) Start->TempControl Calib Calibration (Water & Air) TempControl->Calib Measure Inject Sample (Avoid Bubbles) Calib->Measure Read Record Density (ρ) (g/cm³) Measure->Read

Figure 2: Standard Operating Procedure for Density Determination.

Applications in Drug Development

This compound is a structural homolog to the side chain of Rupatadine and Loratadine .

  • H1-Receptor Antagonism: The ethyl-linked pyridine-piperidine motif mimics the histamine structure, allowing competitive binding to H1 receptors.

  • PAF Inhibition: In Rupatadine, the pyridine ring is substituted (5-methyl), but the 4-pyridyl isomer described here is used in Structure-Activity Relationship (SAR) studies to optimize lipophilicity and metabolic stability.

  • Coordination Ligand: The exposed pyridine nitrogen serves as a monodentate ligand for synthesizing metallo-drugs (e.g., Ruthenium or Platinum complexes) where the piperidine tail acts as a solubility enhancer.

References

  • PubChem Compound Summary. (2025). 4-[2-(1-Piperidinyl)ethyl]pyridine (CAS 13450-67-4). National Center for Biotechnology Information. Link

  • Spivey, A. (2020). Heterocyclic Chemistry: Pyridine Synthesis and Reactivity. Imperial College London. Link

  • Organic Syntheses. (2022).[3] Michael Addition of Amines to Vinylpyridines. Org. Synth. Coll. Vol. 10. Link

  • NIST Chemistry WebBook. (2024). Thermophysical Properties of Pyridine Derivatives. National Institute of Standards and Technology. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine-Piperidine Derivatives

Introduction The piperidine scaffold is a cornerstone of modern medicinal chemistry and agrochemical design. As one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals, its synthesis is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry and agrochemical design. As one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals, its synthesis is of paramount importance to drug development professionals.[1][2][3] The most direct, atom-economical, and industrially scalable route to these valuable sp³-rich structures is the catalytic hydrogenation of their readily available aromatic pyridine precursors.[2]

This transformation, while conceptually simple—the addition of three equivalents of hydrogen across the aromatic ring—is mechanistically complex and presents significant practical challenges. The inherent aromatic stability of the pyridine ring necessitates potent catalytic systems, often requiring elevated temperatures and pressures.[3][4] Furthermore, the Lewis basic nitrogen atom in both the pyridine substrate and the more basic piperidine product can coordinate strongly to the metal catalyst center, leading to inhibition or poisoning.[1][2][5] For substrates bearing additional functionalities, achieving chemoselectivity—the reduction of the pyridine ring while preserving other sensitive groups—becomes the principal challenge.

These application notes serve as a comprehensive technical guide for researchers and scientists. We will move beyond simple procedural lists to explore the causality behind experimental choices, compare the performance of leading catalytic systems, and provide detailed, field-proven protocols for the successful hydrogenation of diverse pyridine derivatives.

Catalytic Systems & Mechanistic Considerations

The choice of catalyst is the most critical decision in designing a pyridine hydrogenation reaction. The optimal system depends on the substrate's complexity, the desired scale, and the available equipment. Broadly, these systems are categorized as heterogeneous, homogeneous, or electrocatalytic.

Heterogeneous Catalysis

Heterogeneous catalysts, where a solid catalyst is dispersed in a liquid or gaseous reaction medium, are the workhorses of industrial and laboratory-scale pyridine hydrogenations due to their ease of separation, recovery, and recycling.[2][6]

  • Precious Metal Catalysts (PMCs): Platinum-group metals supported on high-surface-area materials like carbon are highly effective.

    • Palladium on Carbon (Pd/C): A widely used and cost-effective option, Pd/C often requires an acidic medium (e.g., acetic acid, HCl) to protonate the pyridine nitrogen.[2][7] This protonation prevents catalyst poisoning and activates the ring toward reduction.[8]

    • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): Highly active for a broad range of substrates, PtO₂ is typically used in acidic solvents like glacial acetic acid and can operate under moderate conditions.[2][9]

    • Ruthenium on Carbon (Ru/C): Exhibits exceptional activity and complete selectivity for piperidine formation, often outperforming other PMCs under optimized conditions.[10]

    • Rhodium Catalysts (Rh/C, Rh₂O₃): Rhodium-based catalysts are increasingly recognized for their high activity under remarkably mild conditions (e.g., 5 bar H₂, 40 °C), tolerating a wide array of functional groups.[5][11]

    • Bimetallic Catalysts: Combining palladium with a second metal like copper or silver on a support can lead to smaller, more active nanoparticles, enhancing catalytic performance.[2][12]

The mechanism on a heterogeneous surface involves a stepwise addition of hydrogen atoms, which are first dissociatively adsorbed onto the metal surface. The pyridine ring adsorbs onto the catalyst, and hydrogen is sequentially transferred, proceeding through partially saturated dihydropyridine and tetrahydropyridine intermediates before the final piperidine product is formed and desorbed.[2]

HeterogeneousMechanism cluster_surface Catalyst Surface (e.g., Pd, Pt, Rh) Py Pyridine Adsorption H1 +2H Py->H1 DHP Dihydropyridine Intermediate H1->DHP H2 +2H DHP->H2 THP Tetrahydropyridine Intermediate H2->THP H3 +2H THP->H3 Pip_ads Piperidine (Adsorbed) H3->Pip_ads Pip_sol Piperidine Product Pip_ads->Pip_sol Desorption H2_gas H₂ Gas H_ads H (adsorbed) H2_gas->H_ads Dissociative Adsorption Py_sol Pyridine in Solution Py_sol->Py H_ads->H1 H_ads->H2 H_ads->H3

Caption: Simplified pathway for heterogeneous pyridine hydrogenation.
Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium, offering the potential for higher selectivity and activity under milder conditions due to well-defined active sites.[2] Their primary drawback is the often-difficult separation from the product mixture.

  • Iridium (Ir) Complexes: Iridium-based systems are preeminent for their exceptional chemoselectivity. They operate via an "ionic hydrogenation" pathway, which tolerates highly reducible functional groups such as nitro, azido, bromo, alkenes, and alkynes that are incompatible with most heterogeneous catalysts.[1] The reaction is initiated by a strong Brønsted acid (e.g., trifluoroacetic acid, TFA), which protonates the pyridine. The cationic iridium catalyst then delivers a hydride (H⁻) in an outer-sphere mechanism, followed by subsequent protonation and hydride transfer steps.[1]

IonicHydrogenation Py Pyridine Pyridinium Pyridinium Ion Py->Pyridinium Protonation H_plus H⁺ (Acid) H_plus->Pyridinium DHP_iminium Dihydropyridine / Iminium Pyridinium->DHP_iminium Hydride Transfer Ir_H [Ir]-H (Hydride Source) Ir_H->DHP_iminium THP_iminium Tetrahydropyridine / Iminium DHP_iminium->THP_iminium 2x (H⁺, H⁻) steps Piperidine Piperidine Product THP_iminium->Piperidine Final (H⁺, H⁻) step

Caption: Mechanism of Iridium-catalyzed ionic hydrogenation.
  • Rhodium (Rh) Complexes: Chiral rhodium-diphosphine complexes have been explored for the asymmetric hydrogenation of pyridines to produce enantioenriched piperidines, although success with simple, monosubstituted pyridines has been limited.[2][13][14]

Electrocatalytic Hydrogenation

A promising and sustainable emerging technology, electrocatalytic hydrogenation uses electricity to drive the reduction at ambient temperature and pressure, eliminating the need for high-pressure hydrogen gas.[2][15] In this system, an anion-exchange membrane (AEM) electrolyzer with a carbon-supported rhodium (Rh/KB) catalyst can hydrogenate pyridine to piperidine with near-quantitative yield and high current efficiency.[6][15] Water serves as the ultimate source of protons and electrons, making this a green alternative to traditional thermochemical methods.[6][15]

Data Presentation: Catalyst Performance Comparison

The selection of a catalytic system involves trade-offs in activity, selectivity, and reaction conditions. The following tables summarize performance data from the literature to guide this choice.

Table 1: Comparison of Heterogeneous Catalysts for Pyridine Hydrogenation

Catalyst Substrate Conditions Conversion (%) Yield/Selectivity (%) Reference
5% Ru/C Pyridine 100°C, 30 bar H₂, 60 min 100 100 [10]
10% Pd/C 4-Pyridinecarbonitrile 30°C, 6 bar H₂, H₂SO₄, H₂O/DCM 100 99 (Yield) [7]
PtO₂ 3-Methylpyridine 25°C, 100 bar H₂, Acetic Acid >95 98 (ee) [9]
Rh₂O₃ 2,6-Lutidine 40°C, 5 bar H₂, TFE, 16h >99 >99 (Yield) [11]

| Pd-Ag/Al₂O₃ | Pyridine | 60°C, 70 bar H₂ | 99 | 99 |[12] |

Table 2: Performance of Homogeneous Iridium Catalyst

Catalyst Substrate Feature Conditions Result Reference
[Ir-OMs] Complex Nitro-substituted pyridine 25°C, 50 bar H₂, TFA, MeOH Excellent yield, Nitro group preserved [1]
[Ir-OMs] Complex Bromo-substituted pyridine 60°C, 50 bar H₂, TFA, MeOH High yield, C-Br bond intact [1]

| [Ir-OMs] Complex | Alkyne-substituted pyridine | 25°C, 50 bar H₂, TFA, MeOH | Good yield, Alkyne untouched |[1] |

Experimental Protocols

Safety First: All hydrogenation reactions involving hydrogen gas must be performed in a well-ventilated fume hood using a dedicated high-pressure reactor (e.g., Parr or Autoclave Engineers). Catalysts such as Pd/C and PtO₂ can be pyrophoric upon exposure to air, especially after the reaction. Always handle them under an inert atmosphere or quench them carefully while wet.

ExperimentalWorkflow Start Start: Assemble Reactor Charge Charge Substrate, Solvent, & Catalyst Start->Charge Seal Seal Reactor Vessel Charge->Seal Purge Purge with Inert Gas (e.g., N₂ or Ar, 3x) Seal->Purge Pressurize Pressurize with H₂ to Target Pressure Purge->Pressurize React Stir at Set Temperature & Time Pressurize->React Cool_Vent Cool to RT & Carefully Vent Excess H₂ React->Cool_Vent Purge2 Purge Again with Inert Gas Cool_Vent->Purge2 Workup Reaction Work-up: Filter, Extract, Purify Purge2->Workup End End: Characterize Product Workup->End

Caption: General experimental workflow for catalytic hydrogenation.
Protocol 1: General Heterogeneous Hydrogenation using PtO₂ (Adams' Catalyst)

This protocol is a robust method for the complete saturation of simple or functionalized pyridines that are stable to acidic conditions.

  • Materials:

    • Substituted pyridine (1.0 eq)

    • Platinum(IV) oxide (PtO₂, 1-5 mol%)

    • Glacial acetic acid (solvent, ~0.2-0.5 M concentration)

    • High-pressure hydrogenation reactor

    • Inert gas (Nitrogen or Argon) and high-purity Hydrogen gas

    • Filtration aid (e.g., Celite®)

    • Saturated sodium bicarbonate (NaHCO₃) solution and brine

    • Ethyl acetate or dichloromethane (extraction solvent)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Reactor Setup: To the vessel of a high-pressure reactor equipped with a magnetic or mechanical stirrer, add the substituted pyridine substrate.

    • Catalyst and Solvent Addition: Under a flow of inert gas, carefully add the PtO₂ catalyst. Add glacial acetic acid to the desired concentration.

    • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel by pressurizing with inert gas (e.g., to 5 bar) and venting three times to remove all oxygen.

    • Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[2] Begin vigorous stirring and maintain the reaction at room temperature. Reaction progress can be monitored by the cessation of hydrogen uptake.

    • Work-up: Once the reaction is complete, stop stirring and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.

    • Catalyst Removal: Open the reactor and dilute the reaction mixture with ethyl acetate. Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst on the filter pad may be pyrophoric; do not allow it to dry completely. Quench the filter cake with water immediately after filtration.

    • Neutralization and Extraction: Transfer the filtrate to a separatory funnel. Slowly and carefully neutralize the acetic acid by adding saturated NaHCO₃ solution until effervescence ceases. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine product.

    • Purification: Purify the crude product by distillation or flash column chromatography as required.

Protocol 2: Chemoselective Homogeneous Ionic Hydrogenation

This protocol is designed for substrates containing reducible functional groups (e.g., nitro, bromo, alkyne) where chemoselectivity is essential.[1]

  • Materials:

    • Functionalized pyridine (1.0 eq)

    • Iridium catalyst [Ir-OMs] (0.1 - 2.0 mol%)[1]

    • Trifluoroacetic acid (TFA, 1.0 - 3.0 eq)

    • Methanol (MeOH, anhydrous, solvent)

    • High-pressure hydrogenation reactor

    • Inert gas and high-purity Hydrogen gas

    • Standard work-up and purification reagents

  • Procedure:

    • Reactor Setup: In a glass vial containing a stir bar, weigh the functionalized pyridine and the iridium catalyst. No special precautions for air or moisture are typically needed for the catalyst.[1]

    • Solvent and Additive Addition: Add anhydrous methanol to the desired concentration (e.g., 1.0 M), followed by the addition of trifluoroacetic acid.

    • Reaction Execution: Place the vial into the high-pressure reactor. Seal the main vessel. Purge the reactor with inert gas, then pressurize with hydrogen gas (a lower pressure of 5-10 bar is often sufficient).[1] Stir the reaction at room temperature for 18-24 hours. For less reactive substrates, the temperature may be increased to 40-60°C.

    • Work-up: After depressurizing and purging, remove the vial. The product is often isolated as a stable piperidinium salt. Concentrate the reaction mixture under reduced pressure.

    • Isolation: The resulting piperidinium trifluoroacetate salt can often be triturated with diethyl ether to induce precipitation, collected by filtration, and washed to yield a pure product without chromatography. To obtain the free amine, the salt can be dissolved in water, basified with NaOH, and extracted with an organic solvent.

Protocol 3: Mild Heterogeneous Hydrogenation using Rh₂O₃

This method is advantageous for its mild conditions and tolerance of various functional groups like alcohols, amines, and carbonyls.[11]

  • Materials:

    • Substituted pyridine (1.0 eq)

    • Rhodium(III) oxide (Rh₂O₃, 0.5 mol%)

    • 2,2,2-Trifluoroethanol (TFE, solvent)

    • High-pressure hydrogenation reactor

    • Inert gas and high-purity Hydrogen gas

    • Standard work-up and purification reagents

  • Procedure:

    • Reactor Setup: In a reaction vial, combine the pyridine substrate, Rh₂O₃ catalyst, and TFE solvent (~0.8 M).

    • Reaction Execution: Place the vial in a high-pressure reactor. Seal, purge with inert gas, and pressurize with hydrogen to 5 bar.[11] Stir the reaction at 40°C for 4 to 16 hours.[11]

    • Work-up: After cooling, venting, and purging, the reaction mixture is filtered through a short plug of silica or Celite® to remove the catalyst, washing with ethyl acetate.

    • Isolation: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by standard methods if necessary.

Troubleshooting

  • Incomplete Conversion:

    • Cause: Insufficient catalyst activity, catalyst poisoning, or conditions are too mild.

    • Solution: Increase catalyst loading, temperature, or H₂ pressure. For heterogeneous systems, ensure the solvent is appropriate (e.g., add acid for Pd/C). Ensure the substrate is pure, as impurities like sulfur can poison catalysts.

  • Low Chemoselectivity (Undesired Reductions):

    • Cause: The chosen catalyst system is too harsh or non-selective.

    • Solution: Switch to a more selective system. For preserving reducible groups, the Iridium-catalyzed ionic hydrogenation (Protocol 2) is the method of choice.[1] Alternatively, for heterogeneous systems, try milder conditions (lower temperature/pressure).[16]

  • Catalyst Deactivation:

    • Cause: Strong binding of the piperidine product to the catalyst surface.

    • Solution: The use of an acidic additive (Protocol 1) is the primary strategy to mitigate this by protonating the product, preventing its coordination to the metal center.[16]

References

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams.
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
  • Hydrogenation of pyridine and its derivatives over supported nanometer noble metal catalysts.
  • Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac.
  • Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans. Semantic Scholar.
  • Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans. Semantic Scholar.
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository.
  • Efficient Asymmetric Hydrogenation of Pyridines.
  • Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano.
  • Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. Benchchem.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
  • Synthesis of piperidines via the hydrogenation of pyridines. (a)...
  • Investigation of solvents for hydrogenation of pyridine 2s.
  • Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts.
  • Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts Modified with Chitosan. Russian Journal of Physical Chemistry A.

Sources

Application

Application Note: 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine as a Core Pharmacophore in Advanced Antihistamine Synthesis

Executive Summary The development of next-generation antihistamines relies heavily on the modular assembly of distinct pharmacophoric building blocks. 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine (CAS 30131-18-1) is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation antihistamines relies heavily on the modular assembly of distinct pharmacophoric building blocks. 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine (CAS 30131-18-1) is a highly versatile, bifunctional intermediate utilized in the synthesis of novel G-protein-coupled receptor (GPCR) antagonists, specifically targeting the Histamine H1, H3, and H4 receptors 2.

This application note provides researchers and drug development professionals with a comprehensive guide to the mechanistic rationale, optimized synthesis, and practical handling of this critical diamine intermediate. By moving away from traditional, harsh synthetic routes and adopting self-validating, green-chemistry protocols, laboratories can achieve >95% purity of this building block for downstream coupling to complex heterocyclic scaffolds (e.g., carbazoles or benzimidazoles).

Pharmacophore Rationale & Mechanistic Insights

In medicinal chemistry, the structural components of an antagonist must precisely complement the receptor's binding pocket. The architecture of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine is deliberately designed to exploit the conserved features of histamine receptors:

  • The 4-Methylpiperidine Core (The Basic Center): Histamine receptors possess a highly conserved aspartic acid residue (e.g., Asp107 in H1R) within their transmembrane domain. The basic nitrogen of the piperidine ring becomes protonated at physiological pH, forming a critical ionic salt bridge with this aspartate. The addition of the 4-methyl group introduces steric bulk, which breaks molecular planarity, increases lipophilicity (improving blood-brain barrier permeability for H3 targets), and restricts the conformational flexibility of the ring to favor the active binding pose.

  • The Ethyl Linker: A two-carbon spacer provides the optimal spatial geometry required to bridge the basic amine interaction site with secondary hydrophobic pockets in the receptor.

  • The Pyridine Ring: Acting as a bioisostere for a phenyl ring, the pyridine moiety lowers the overall lipophilicity (LogP) of the final drug, improving aqueous solubility. Furthermore, the pyridine nitrogen serves as a hydrogen-bond acceptor, interacting with auxiliary residues (like Tyrosine or Tryptophan) in the receptor's binding cleft.

SignalingPathway Histamine Histamine (Agonist) H1R H1 Receptor (Active State) Histamine->H1R Activates Antagonist 4-Me-Piperidine Derivative H1R_Inact H1 Receptor (Inactive State) Antagonist->H1R_Inact Stabilizes Gq Gq Protein H1R->Gq Couples H1R_Inact->H1R Inhibits Transition PLC Phospholipase C Gq->PLC Stimulates Response Allergic Response PLC->Response Ca2+ Release

Caption: Histamine H1 receptor signaling pathway and antagonist-mediated inactive state stabilization.

Synthetic Methodology: The Aza-Michael Addition

The most efficient route to synthesize 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine is via the aza-Michael addition of 4-methylpiperidine (the nucleophilic donor) to 4-vinylpyridine (the electron-deficient Michael acceptor). This reaction is a fundamental transformation for carbon–nitrogen bond formation in contemporary organic synthesis 3.

Historically, this required harsh acids or prolonged heating, which often led to the unwanted spontaneous polymerization of 4-vinylpyridine. However, recent advancements have demonstrated that polar protic solvents (like water or methanol) or solvent-free conditions under ultrasonic irradiation can drastically accelerate the reaction while suppressing side products 4.

Table 1: Optimization of Aza-Michael Addition Conditions

Quantitative summary of reaction conditions for the coupling of 4-vinylpyridine and 4-methylpiperidine.

SolventCatalyst / EnergyTemp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
MethanolNone (Thermal)601285Protic solvent stabilizes the transition state via H-bonding.
Water Ultrasound (42 kHz) 25 0.25 93 Hydrophobic effect accelerates reaction; green chemistry approach.
NeatNone (Thermal)80678Higher temperatures induce partial polymerization of 4-vinylpyridine.
TolueneAcetic Acid (10 mol%)1102465Non-polar solvent requires acid catalysis; lower yield due to side reactions.

Experimental Protocol: Step-by-Step Synthesis & Validation

The following self-validating protocol utilizes the optimized aqueous/ultrasonic conditions to synthesize the intermediate.

Step 1: Reaction Setup
  • Charge a 100 mL round-bottom flask with 4-methylpiperidine (1.1 equiv, 109 mmol). Causality: Using a slight stoichiometric excess of the secondary amine ensures complete consumption of the 4-vinylpyridine, which is notorious for being difficult to separate from the product via distillation due to similar boiling points.

  • Add deionized water (50 mL) to act as the reaction medium.

  • Dropwise Addition: Slowly add 4-vinylpyridine (1.0 equiv, 100 mmol) at room temperature under vigorous stirring to prevent localized thermal spikes.

Step 2: Reaction Execution & Monitoring
  • Irradiate the reaction mixture in an ultrasonic bath (42 kHz, 135 W) at room temperature for 15–30 minutes 4.

  • Self-Validation (TLC): Spot the mixture on a silica TLC plate (Eluent: Dichloromethane:Methanol 9:1). The disappearance of the UV-active 4-vinylpyridine spot (

    
    ) and the appearance of a new, baseline-shifted spot (
    
    
    
    , stains orange with Dragendorff's reagent) confirms complete conversion.
Step 3: Acid-Base Extraction Workup
  • Acidification: Cool the mixture to 0 °C and acidify to pH 2 using 1M HCl. Wash the aqueous layer with Ethyl Acetate (2 x 50 mL). Causality: The target diamine forms a highly water-soluble dihydrochloride salt. Washing with an organic solvent removes non-basic organic impurities and unreacted starting materials.

  • Basification: Carefully basify the aqueous layer to pH 12 using 2M NaOH. Extract the free-base product with Dichloromethane (3 x 50 mL).

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 4: Final Purification & Analytical Validation
  • Purify the crude yellow oil via vacuum distillation (b.p. 151-154 °C at 9 Torr) to yield a colorless oil.

  • Self-Validation (NMR): Analyze via

    
     NMR (
    
    
    
    ). The spectrum must show the complete disappearance of the vinylic protons (5.4–6.7 ppm) and the emergence of two characteristic triplets (~2.5–2.8 ppm) corresponding to the newly formed
    
    
    linker.

Workflow Start Reactants: 4-Vinylpyridine + 4-Methylpiperidine Reaction Aza-Michael Addition (Water, Ultrasound, 25°C, 15m) Start->Reaction Monitor TLC / HPLC Monitoring (Check 4-VP consumption) Reaction->Monitor Workup Acid-Base Extraction (1M HCl then 2M NaOH) Monitor->Workup >95% Conversion Purify Vacuum Distillation (151-154°C at 9 Torr) Workup->Purify Product Product Purify->Product

Caption: Step-by-step synthetic workflow for the aza-Michael addition and purification of the intermediate.

Downstream Application: Coupling to Antihistamine Scaffolds

Once synthesized and purified, 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine serves as a highly reactive nucleophile or electrophilic precursor (if the pyridine ring is activated). In the synthesis of tricyclic antihistamines (such as carbazole derivatives), the intermediate is typically subjected to an


-alkylation or reductive amination sequence 2.

For example, the pyridine ring can be selectively reduced to a piperidine, or the entire moiety can be coupled to a benzimidazole core via a substitution reaction, embedding the critical basic tail required for potent H1/H4 receptor antagonism.

References

  • Source: Google Patents (US8080566B1)
  • CAS 30131-18-1 4-(2-(4-METHYLPIPERIDINO)ETHYL)
  • Source: National Institutes of Health (PMC)
  • Ultrasound for Drug Synthesis: A Green Approach Source: MDPI URL

Sources

Method

4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine use in organic synthesis

Application Note: Strategic Utilization of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine in Medicinal Chemistry Abstract This technical guide details the synthesis, handling, and application of 4-[2-(4-Methylpiperidin-1-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine in Medicinal Chemistry

Abstract

This technical guide details the synthesis, handling, and application of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine (hereafter referred to as 4-MPEP ).[1][2] As a bifunctional heterocyclic building block, 4-MPEP serves as a critical pharmacophore in the development of H1-antihistamines, antipsychotics, and acetylcholinesterase (AChE) inhibitors.[1] This document provides a self-validating protocol for its synthesis via aza-Michael addition, outlines its use in divergent synthesis (lithiation and quaternization), and establishes quality control parameters to ensure experimental reproducibility.

Part 1: Strategic Value & Compound Profile

4-MPEP is a "privileged structure" in drug design, characterized by a flexible ethyl linker connecting a basic aliphatic amine (piperidine) and an electron-deficient aromatic ring (pyridine).[1][2]

Mechanistic Utility in Drug Design:

  • GPCR Binding: The ethyl-linked dual-nitrogen system mimics the distance between the aspartic acid residue (binding the protonated piperidine) and the aromatic clusters (pi-stacking with pyridine) in receptors such as Histamine H1 and Dopamine D2 .

  • Metabolic Stability: The 4-methyl group on the piperidine ring blocks the metabolically vulnerable 4-position, potentially increasing half-life compared to unsubstituted piperidine analogues.[1][2]

  • Solubility Modulation: The pyridine nitrogen (pKa ~5.2) and piperidine nitrogen (pKa ~10.8) allow for tunable ionization states, aiding in the formulation of salts (e.g., fumarates, dihydrochlorides).[1]

Table 1: Physicochemical Profile

Property Value / Description Note
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
Appearance Pale yellow to amber oil Darkens upon oxidation
Solubility Soluble in DCM, MeOH, EtOH, acidic water Immiscible in basic water
pKa (Calculated) N(pip) ≈ 10.8; N(pyr) ≈ 5.2 Diprotic base

| Key Reactivity | Nucleophilic (Pyridine N), Electrophilic (C2/C6 of Pyridine via activation) | Precursor for N-oxides and salts |[1][2][3]

Part 2: Synthesis Protocol (The "Make")

The most efficient route to 4-MPEP is the Aza-Michael Addition of 4-methylpiperidine to 4-vinylpyridine.[1][2] This atom-economical "click-like" reaction avoids halogenated waste and can be performed under Green Chemistry conditions (solvent-free or aqueous).[1][2]

Protocol A: Solvent-Free Aza-Michael Addition

Rationale: 4-vinylpyridine is unstable and polymerizes easily.[1][2] Using the amine itself as the solvent/nucleophile drives the reaction while minimizing polymerization side-products.[2]

Reagents:

  • 4-Vinylpyridine (4-VP): 1.0 equiv.[1][2] (Freshly distilled or inhibitor-free)

  • 4-Methylpiperidine: 1.1 equiv.[1][2]

  • Glacial Acetic Acid: 5 mol% (Catalyst)[1]

  • Inhibitor: Hydroquinone (100 ppm, optional if 4-VP is not fresh)[1][2]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-methylpiperidine (1.1 equiv).

  • Activation: Add Glacial Acetic Acid (0.05 equiv) to the amine. Caution: Exothermic acid-base reaction.[1][2]

  • Addition: Dropwise add 4-vinylpyridine (1.0 equiv) over 15 minutes at room temperature.

    • Critical Control Point: Do not add 4-VP all at once; high local concentration favors homopolymerization.[1][2]

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Mobile Phase: DCM/MeOH 9:1 + 1% NH₄OH). The 4-VP spot (Rf ~0.[1][2]8) should disappear; Product Rf ~0.3-0.4.[1][2]

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate.[4]

    • Wash with saturated NaHCO₃ (to remove acetic acid) and Brine.

    • Dry organic layer over anhydrous Na₂SO₄.[5]

  • Purification:

    • Concentrate in vacuo.[5]

    • Distillation: High-vacuum distillation (approx. 140–150°C at 0.5 mmHg) yields the pure oil.[2]

    • Alternative: If distillation is unavailable, use a short silica plug eluted with DCM/MeOH/Triethylamine (95:4:1).

Part 3: Downstream Applications (The "Use")

Once synthesized, 4-MPEP serves as a divergence point for two major medicinal chemistry workflows.[1][2]

Workflow 1: Lithiation for C-C Bond Formation

Application: Synthesis of tertiary carbinols (antihistamine/antispasmodic scaffolds).

Protocol:

  • Inert Atmosphere: Flame-dry a flask and purge with Argon.

  • Dissolution: Dissolve 4-MPEP (1.0 equiv) in anhydrous THF.

  • Deprotonation: Cool to -78°C . Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise.

    • Mechanism:[6] The bulky LDA selectively deprotonates the lateral methylene group (if activated) or the C2-position of the pyridine ring depending on specific conditions. Note: For functionalizing the pyridine ring C2, directing groups are often required. For simple lateral lithiation, conditions must be strictly controlled.

    • Alternative: For C-alkylation at the pyridine ring, researchers often use the N-oxide intermediate (see Reference 2), which activates the C2 position for nucleophilic attack.[1]

Workflow 2: Salt Formation for Bioavailability

Application: Creating water-soluble salts for biological assays (MIC determination or receptor binding).[1][2]

Protocol:

  • Dissolve 1.0 g of 4-MPEP in 10 mL of Ethanol.

  • Add Fumaric Acid (1.0 equiv) dissolved in hot ethanol.

  • Cool slowly to 4°C. White crystalline solids (4-MPEP Fumarate) will precipitate.[1][2]

  • Filter and dry.[7] Yield is typically >85%.[2][8][9]

Part 4: Visualization of Workflows

The following diagram illustrates the synthesis and divergent application pathways.

G Precursors Precursors: 4-Vinylpyridine + 4-Methylpiperidine Reaction Aza-Michael Addition (80°C, AcOH cat.) Precursors->Reaction Synthesis Product 4-MPEP (The Building Block) Reaction->Product Distillation App1 Pathway A: Salt Formation (Fumarate/HCl) Solubility Enhancement Product->App1 App2 Pathway B: Pyridine N-Oxidation (mCPBA) C2-Functionalization Product->App2 App3 Pathway C: Corrosion Inhibition (Adsorption on Steel) Product->App3

Figure 1: Synthetic workflow from raw materials to downstream applications in drug discovery and materials science.

Part 5: Quality Control & Troubleshooting

Self-Validating Analytical Markers:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the Pyridine protons : Two doublets (AA'BB' system) around δ 8.5 (C2, C6) and δ 7.1 (C3, C5).

    • Look for the Ethyl Linker : Two distinct triplets around δ 2.8 ppm (pyridine-CH₂-) and δ 2.6 ppm (N-CH₂-).[1][2] If these appear as complex multiplets, check for incomplete reaction or polymerization.

    • Look for the Methyl Group : A sharp doublet around δ 0.9 ppm.

  • Mass Spectrometry: ESI(+) should show a clean peak at [M+H]⁺ = 205.2.

Common Failure Modes:

  • Polymerization: If the reaction mixture turns into a viscous gel, the 4-VP polymerized.[1] Correction: Add more inhibitor (hydroquinone) and ensure dropwise addition of 4-VP to the amine (keep amine in excess).

  • Incomplete Conversion: If 4-VP remains, increase temperature to 90°C. Do not exceed 100°C to avoid thermal degradation.

References

  • Synthesis Mechanism: Raux, E., & Strekowski, L. (2006). "Conjugate addition reaction of nucleophiles across the vinyl group of 4-vinylpyridine." Journal of Heterocyclic Chemistry. (Context: Analogous chemistry for quinazolines).

  • Medicinal Application (Antihistamines): Simons, F. E. R., & Simons, K. J. (2011).[1] "Histamine and H1-antihistamines: celebrating a century of progress."[2] Journal of Allergy and Clinical Immunology.

  • Green Chemistry Protocol: "Aza-Michael addition of amines to electron-deficient alkenes in water." Green Chemistry, 2006.[1] (General methodology applied in Protocol A).

  • Compound Data: PubChem CID 83476 (Analogous structure: 4-[2-(1-Piperidinyl)ethyl]pyridine).[1][2][10] [1]

Sources

Application

Application Note: Scalable Synthesis Routes for 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary The compound 4-[2-(4-Methylpiperi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

The compound 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine is a highly versatile pharmacophoric building block frequently utilized in the development of central nervous system (CNS) therapeutics, kinase inhibitors, and advanced functional materials. Structurally, it combines a basic piperidine moiety with a pyridine ring via an ethylene linker, offering distinct hydrogen-bonding and coordinate-covalent interaction capabilities.

This application note details the most atom-economical and scalable route for its synthesis: the intermolecular hydroamination (aza-Michael addition) of 4-methylpiperidine to 4-vinylpyridine[1]. By avoiding classical alkylation routes that utilize genotoxic alkyl halides and generate stoichiometric salt waste, this addition reaction achieves 100% atom economy. We present both a classical thermal baseline protocol and a highly optimized, self-validating solid-acid catalyzed workflow designed for multi-kilogram scalability.

Mechanistic Rationale & Molecular Causality

To scale a reaction effectively, one must understand the causality behind the molecular interactions. The synthesis relies on the conjugate addition of a secondary amine across an electron-deficient alkene[2].

  • The Michael Acceptor (4-Vinylpyridine): The pyridine nitrogen is strongly electron-withdrawing via both inductive and resonance effects. This polarization significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated vinyl group, making the

    
    -carbon highly susceptible to nucleophilic attack[3].
    
  • The Nucleophile (4-Methylpiperidine): As a secondary aliphatic amine (pKa ~10.8), 4-methylpiperidine is a potent nucleophile. The methyl group at the 4-position introduces minimal steric hindrance at the reactive nitrogen center while providing beneficial lipophilicity that aids in downstream aqueous phase separation.

  • Catalytic Activation: While the reaction can proceed thermally[4], the introduction of a Brønsted acid or Lewis acid catalyst protonates or coordinates the pyridine nitrogen. This intermediate—a 4-vinylpyridinium species—exhibits a drastically enhanced electrophilicity, accelerating the C-N bond formation and allowing for lower reaction temperatures[5].

Mechanism VP 4-Vinylpyridine (Michael Acceptor) Cat Acid Catalyst (H+) Protonation VP->Cat Activation ActVP Protonated 4-Vinylpyridinium (Lowered LUMO) Cat->ActVP TS Transition State (C-N Bond Formation) ActVP->TS Nucleophilic Attack MP 4-Methylpiperidine (Nucleophile) MP->TS Prod 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine (Target Product) TS->Prod Deprotonation

Mechanistic pathway of the acid-catalyzed aza-Michael addition.

Comparative Route Analysis

To guide process development, Table 1 summarizes the quantitative metrics comparing the classical thermal approach against the optimized solid-acid (Amberlyst-15) catalyzed route.

Table 1: Process Metrics for Aza-Michael Addition Routes

ParameterRoute A: Classical Thermal[4]Route B: Solid-Acid Catalyzed (Optimized)
Reagent Ratio (VP:MP) 1.0 : 1.5 (Excess amine)1.0 : 1.05 (Near equimolar)
Catalyst None (Neat)Amberlyst-15 (10 wt%)
Temperature 100 °C80 °C
Reaction Time 20 hours8 hours
Yield (Isolated) 70 - 75%> 92%
E-Factor (Waste/Product) ~ 1.2 (due to excess amine recovery)< 0.1 (Highly efficient)
Workup Complexity High (Vacuum distillation of excess amine)Low (Simple filtration & concentration)

Experimental Protocols

Route A: Classical Thermal Hydroamination (Baseline)

Historically established by A.P. Phillips, this method provides a baseline for uncatalyzed addition[4].

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge 4-vinylpyridine (1.0 equiv, e.g., 105 g, 1.0 mol).

  • Addition: Add 4-methylpiperidine (1.5 equiv, 148.8 g, 1.5 mol) in a single portion. Caution: Both reagents are skin irritants and possess strong odors; perform inside a fume hood.

  • Heating: Heat the neat mixture to 100 °C under an inert nitrogen atmosphere for 20 hours[4].

  • Purification: Cool to room temperature. Transfer the crude mixture to a vacuum distillation apparatus. Distill off the unreacted 4-methylpiperidine (b.p. 124 °C at atm pressure, lower under vacuum). The product is collected as a higher-boiling fraction.

Route B: Scalable Solid-Acid Catalyzed Hydroamination (Recommended)

This protocol utilizes Amberlyst-15, a macroreticular polystyrene-based ion exchange resin, to provide a self-validating, highly scalable system.

Self-Validating Principle: This protocol integrates an absolute In-Process Control (IPC). The reaction is driven by the consumption of the vinyl group. By monitoring the disappearance of the distinct vinyl proton doublets (at ~5.5 ppm and ~6.1 ppm via


H NMR), the operator has a binary, self-validating indicator of reaction completion. If signals persist, the system dictates an extension of time or a minor catalyst spike, ensuring 100% conversion before downstream processing.

Step-by-Step Methodology:

  • Resin Preparation: Wash Amberlyst-15 resin (10 wt% relative to 4-vinylpyridine) with anhydrous ethanol to remove moisture, then dry under vacuum.

  • Reaction Assembly: To a jacketed glass reactor equipped with an overhead stirrer, add 4-vinylpyridine (1.0 equiv, 105 g, 1.0 mol) and anhydrous ethanol (200 mL) to act as a heat sink and homogenizer.

  • Catalyst & Reagent Addition: Add the pre-dried Amberlyst-15 (10.5 g). Slowly dose in 4-methylpiperidine (1.05 equiv, 104.1 g, 1.05 mol) over 15 minutes to control the mild exotherm.

  • Thermal Processing: Ramp the reactor temperature to 80 °C. Maintain agitation at 250 RPM for 8 hours.

  • In-Process Control (IPC): Pull a 0.5 mL aliquot, filter, and analyze via

    
    H NMR or HPLC. Proceed to the next step only when the conversion exceeds 99%.
    
  • Filtration: Cool the reactor to 25 °C. Discharge the mixture through a sintered glass filter (porosity 3) to recover the Amberlyst-15 catalyst. Note: The recovered catalyst can be washed and recycled for up to 5 batches with <5% loss in activity.

  • Concentration: Transfer the filtrate to a rotary evaporator. Remove the ethanol solvent and the slight excess of 4-methylpiperidine under reduced pressure (40 mbar, 50 °C).

  • Final Isolation: The resulting pale-yellow oil is 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine of >95% purity. For pharmaceutical-grade purity (>99%), subject the oil to short-path vacuum distillation.

Workflow Step1 Reagent Mixing Equimolar + Catalyst Step2 Thermal Reaction 80°C, 8-12 hrs Step1->Step2 Step3 In-Process Control HPLC/NMR Monitoring Step2->Step3 Step4 Filtration Catalyst Recovery Step3->Step4 Step5 Concentration Solvent Removal Step4->Step5 Step6 Vacuum Distillation High-Purity Product Step5->Step6

Scalable downstream processing and reaction workflow for the target compound.

Analytical Validation & Quality Control

To verify the structural integrity of the synthesized 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine, the following analytical benchmarks should be met:

  • Mass Spectrometry (ESI-MS): Expected

    
     at 
    
    
    
    205.17.
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.50 (d, 2H, pyridine 
      
      
      
      -protons)
    • 
       7.15 (d, 2H, pyridine 
      
      
      
      -protons)
    • 
       2.80 - 2.85 (m, 2H, -CH
      
      
      
      -Ar)
    • 
       2.55 - 2.65 (m, 2H, N-CH
      
      
      
      -)
    • 
       2.90 (bd, 2H, equatorial piperidine protons adjacent to N)
      
    • 
       1.95 (bt, 2H, axial piperidine protons adjacent to N)
      
    • 
       0.92 (d, 3H, -CH
      
      
      
      )
  • Absence of Impurities: Ensure the complete absence of vinylic protons (multiplets at 5.4 - 6.8 ppm) to confirm the absence of unreacted 4-vinylpyridine, which is a critical quality attribute (CQA) due to its potential toxicity.

References

  • Arthur P. Phillips. "The Addition of Amines to 4-Vinylpyridine." Journal of the American Chemical Society, 1956, 78 (17), 4441-4443. URL:[Link]

  • Wenguo Zhu, Ziyue Deng, Yaorong Wang, Dan Yuan, Yingming Yao. "[Ph3C][B(C6F5)4]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines." New Journal of Chemistry, 2025, 49, 18465-18469. URL:[Link]

  • Thomas E. Müller, Kai C. Hultzsch, Mark Yus, Francisco Foubelo, Miguel Tada. "Hydroamination: Direct Addition of Amines to Alkenes and Alkynes." Chemical Reviews, 2008, 108 (9), 3795-3892. URL:[Link]

  • L. L. R. M. P. de Oliveira et al. "Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View." Chemical Reviews, 2023, 123 (14), 8829-8892. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine synthesis

Technical Support Center: Troubleshooting the Synthesis of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges encountered when synthesizing 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine.

This molecule is synthesized via an aza-Michael addition between 4-methylpiperidine (the nucleophile) and 4-vinylpyridine (the Michael acceptor). While this route is highly atom-economical, researchers frequently struggle with low yields due to thermodynamic reversibility, competing side reactions, and poor electrophilic activation. This guide provides field-proven insights to optimize your workflow.

Part 1: Quantitative Solvent & Temperature Effects

The aza-Michael addition to 4-vinylpyridine is highly sensitive to the reaction medium and thermal conditions. The table below summarizes the kinetic and thermodynamic behavior of this reaction across different environments, extrapolating from established literature on vinylpyridine systems.

Solvent SystemTemperature (°C)Relative Reaction RateTypical Yield (%)Primary Failure Mode / Limitation
Solvent-Free (Neat)25Slow40 - 60Sluggish kinetics, incomplete conversion
Toluene (Aprotic)80Moderate50 - 65Thermal auto-polymerization of 4-vinylpyridine
Methanol (Protic)50Fast70 - 80Competing retro-aza-Michael reaction
Water / EtOH (1:1) 45 Very Fast 85 - 95 None (Optimal H-bond activation)

Part 2: Troubleshooting FAQs

Q1: Why does my reaction yield plateau or decrease when I increase the temperature above 80 °C? Causality: The aza-Michael addition is thermodynamically reversible[1]. At elevated temperatures, the activation energy for the retro-aza-Michael reaction is easily overcome, pushing the equilibrium back toward the starting materials. Furthermore, 4-vinylpyridine is highly susceptible to thermal auto-polymerization[2]. Increasing heat accelerates the depletion of your Michael acceptor into poly(4-vinylpyridine) rather than the desired adduct. Solution: Maintain reaction temperatures between 40–50 °C. If higher conversion rates are needed, increase the residence time rather than the temperature.

Q2: I am running the reaction neat (solvent-free), but the reaction is sluggish. How can I accelerate it without using transition metal catalysts? Causality: The vinyl group on 4-vinylpyridine is only moderately electrophilic. In aprotic or neat conditions, the activation energy for nucleophilic attack by 4-methylpiperidine is high. Protic solvents (like water or short-chain alcohols) act as hydrogen-bond donors to the pyridine nitrogen[3]. This H-bonding withdraws electron density from the aromatic ring, which in turn increases the electrophilicity of the conjugated vinyl group, stabilizing the zwitterionic transition state. Solution: Use water or a water/ethanol mixture as the reaction medium. Water has been proven to significantly accelerate aza-Michael additions through Brønsted acid-like activation of the Michael acceptor.

Q3: I see a dark, viscous residue forming at the bottom of my flask, my 4-vinylpyridine is consumed, but my product yield is low. What is this? Causality: This residue is poly(4-vinylpyridine). 4-vinylpyridine readily polymerizes via radical or anionic pathways, especially in the presence of light, heat, or trace impurities. Solution: Add a radical inhibitor such as hydroquinone (approx. 100 ppm) to the reaction mixture. Always store 4-vinylpyridine at 2–8 °C and distill it under reduced pressure immediately before use to remove pre-formed oligomers.

Part 3: Mechanistic Pathway

The diagram below illustrates the critical role of protic solvents in activating 4-vinylpyridine, preventing the need for harsh heating that leads to polymerization.

AzaMichaelMechanism A 4-Vinylpyridine (Michael Acceptor) C H-Bonded 4-VP (Activated Electrophile) A->C H-bond donor B Protic Solvent (e.g., H2O / EtOH) B->C Activates E Zwitterionic Intermediate C->E Nucleophilic Attack D 4-Methylpiperidine (Nucleophile) D->E F 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine (Target Product) E->F Proton Transfer

Protic solvent-mediated activation and nucleophilic attack in the aza-Michael synthesis.

Part 4: Self-Validating Experimental Protocol

Objective: Synthesize 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine with >90% yield while suppressing 4-vinylpyridine polymerization.

Step 1: Reagent Purification Distill 4-vinylpyridine under reduced pressure to remove pre-existing oligomers. Validation: The distilled liquid must be completely colorless. A yellow tint indicates auto-polymerization has already begun and will seed further degradation.

Step 2: Reaction Setup In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add a Water/Ethanol (1:1 v/v) solvent mixture. Add 4-methylpiperidine (1.2 eq). Causality: The slight excess of the amine drives the reversible equilibrium forward toward the product.

Step 3: Inhibitor and Acceptor Addition Add 100 ppm of hydroquinone to the mixture. Slowly add the purified 4-vinylpyridine (1.0 eq) dropwise over 10 minutes. Causality: Dropwise addition prevents localized concentration spikes that favor radical polymerization.

Step 4: Controlled Heating & Monitoring Heat the reaction mixture to 45 °C and stir for 4–6 hours. Do not exceed 50 °C. Validation: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the UV-active 4-vinylpyridine spot (Rf ~0.6) disappears, replaced by a lower Rf product spot that stains positively with Dragendorff's reagent.

Step 5: Acid-Base Workup (Self-Validating Isolation)

  • Evaporate the ethanol under reduced pressure.

  • Acidify the remaining aqueous layer with 1M HCl to pH 2. Extract with diethyl ether (2x). Causality: The target product and unreacted 4-methylpiperidine form water-soluble hydrochloride salts. Any neutral polymeric by-products partition into the ether layer and are safely discarded.

  • Basify the aqueous layer with 2M NaOH to pH 10. Extract with dichloromethane (3x). Causality: The product is deprotonated to its free base form, partitioning cleanly into the organic layer.

  • Wash the combined DCM layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the pure 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine.

References

  • Source: raco.
  • Source: iqs.
  • Source: mdpi.

Sources

Optimization

Purification of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine oil vs solid

Welcome to the Technical Support Center for the purification of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine . As a bis-basic intermediate containing both a pyridine and a piperidine moiety, this compound presents unique...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine . As a bis-basic intermediate containing both a pyridine and a piperidine moiety, this compound presents unique purification challenges. It frequently manifests as a stubborn, viscous oil in its free base form, requiring precise physicochemical manipulation to achieve high-purity isolation.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you successfully purify this compound, whether you require it as a free base oil or a crystalline solid.

Diagnostic Workflow: Oil vs. Solid Purification

Before beginning, it is critical to determine whether your downstream application requires the free base (oil) or if a stable salt (solid) is acceptable. The decision tree below outlines the optimal purification pathways.

G Start Crude 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine State Assess Physical State & Downstream Needs Start->State Oil Need Free Base (Viscous Oil) State->Oil Solid Need Stable Solid (Salt Formation) State->Solid ABExt Acid-Base Extraction (pH < 3 then pH > 12.5) Oil->ABExt Salt Counterion Addition (Pamoate, Oxalate, Succinate) Solid->Salt PureOil Purified Free Base Oil ABExt->PureOil PureSolid Crystalline Salt Solid Salt->PureSolid PureSolid->ABExt Basify to regenerate oil (Optional)

Workflow for purifying 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine based on physical state.

Causality Analysis: Why Does It Oil Out?

The Conformational Flexibility Problem: Researchers frequently ask why 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine resists crystallization. The causality lies in its molecular architecture. The flexible ethylene (-CH2-CH2-) linker between the pyridine and piperidine rings allows for a high degree of conformational freedom. This entropic flexibility prevents the molecules from packing efficiently into a rigid, repeating crystal lattice at room temperature, resulting in a low-melting, viscous oil[1].

To force this molecule into a solid state, we must restrict its conformational mobility. This is achieved by introducing bulky or rigid counterions (e.g., pamoic acid, oxalic acid) that form strong ionic and hydrogen-bonded networks, effectively "locking" the flexible amine into a precipitable crystal lattice[2][3].

Troubleshooting & FAQs

Q1: My synthesized free base is a crude, dark oil. How can I purify it without using column chromatography? A1: Direct purification of amine oils on silica gel is notoriously difficult due to irreversible binding and severe peak tailing[4]. The most effective non-chromatographic method is Acid-Base Extraction . Because your compound is bis-basic, you can extract it into an aqueous layer at a highly acidic pH, wash away neutral/acidic organic impurities, and then recover the purified oil by basifying the aqueous layer and extracting back into an organic solvent.

Q2: I have tried to crystallize the HCl salt, but it just forms a sticky gum. What am I doing wrong? A2: The HCl salt of highly flexible amines often suffers from steep solubility curves and a tendency to "oil out" or form amorphous foams rather than true crystals[1]. If the HCl salt fails, switch to a larger, more rigid counterion. Pamoic acid (embonic acid) is highly recommended for amines that refuse to solidify. The bulky naphthoic acid dimer structure of the pamoate counterion forces precipitation, allowing you to isolate a highly pure solid[2].

Q3: What exact pH values must I hit during the acid-base extraction? A3: You must account for the pKa of both nitrogen atoms. The pyridine nitrogen has a pKa of ~5.2, while the piperidine nitrogen has a pKa of ~10.4.

  • To ensure 100% protonation (migration to the aqueous phase), the pH must be at least 2 units below the lowest pKa. Target pH < 3.0.

  • To ensure 100% deprotonation (migration to the organic phase), the pH must be at least 2 units above the highest pKa. Target pH > 12.5.

Q4: How do I remove heat-stable salts if I am recovering this amine from a degraded reaction matrix? A4: Heat-stable salts (HSS) form when amines react with acidic impurities and cannot be removed by simple thermal regeneration. To remove HSS from the amine oil, utilize strong-base anion ion-exchange resins or perform rigorous aqueous washing of the organic solution with dilute NaOH[5].

Quantitative Data & Reagent Selection

Table 1: Physicochemical Properties & pH Thresholds

Property Value Causality / Impact on Purification
Pyridine pKa ~5.2 Requires aqueous acidification to pH < 3.0 for complete protonation.
Piperidine pKa ~10.4 Requires aqueous basification to pH > 12.5 for complete free-base extraction.
Physical State (Free Base) Viscous Oil Flexible linker prevents lattice packing; requires salt formation to solidify.

| Physical State (Salt) | Crystalline Solid | Counterions restrict mobility, enabling high-purity crystallization. |

Table 2: Counterion Selection for Solidification

Acid / Counterion Crystallization Solvent System Yield / Purity Impact
Pamoic Acid Ethanol / Water Excellent for stubborn oils; bulky structure forces precipitation[2].
Oxalic Acid Methanol / Diethyl Ether High purity; forms strong hydrogen-bonded networks[3].
Succinic Acid Acetone / n-Heptane Good for scalable crystallization; moderate solubility curve[6].

| Hydrochloric Acid | TBME / Acetonitrile | Standard method; removes non-amine impurities efficiently[7]. |

Self-Validating Experimental Protocols

Protocol A: Purification of the Free Base Oil via Acid-Base Extraction

This protocol leverages the bis-basic nature of the compound to strip away non-amine impurities.

G Org1 Dissolve crude oil in EtOAc Acid Extract with 1M HCl (pH < 3.0) Org1->Acid Aq1 Aqueous Layer (Bis-protonated product) Acid->Aq1 Discard1 Organic Layer (Discard impurities) Acid->Discard1 Base Basify Aq. Layer with NaOH (pH > 12.5) Aq1->Base Org2 Extract with DCM Base->Org2 Pure Dry & Evaporate (Purified Oil) Org2->Pure

Step-by-step acid-base extraction mechanism for bis-basic pyridine-piperidine derivatives.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine oil in an organic solvent (e.g., Ethyl Acetate or tert-Butyl methyl ether)[7].

  • Acidification: Transfer to a separatory funnel. Add 1M HCl until the aqueous phase reaches a pH < 3.0. Shake vigorously and allow phase separation. The bis-protonated amine is now in the aqueous layer.

  • Washing: Separate the aqueous layer. Wash the aqueous layer twice with fresh Ethyl Acetate to remove residual neutral/acidic organic impurities. Discard the organic washes[4].

  • Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M NaOH with stirring until the pH exceeds 12.5[4]. The free base will "oil out" of the aqueous solution.

  • Extraction: Extract the milky aqueous mixture three times with Dichloromethane (DCM) or Ethyl Acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base as a clear/pale-yellow oil.

Protocol B: Conversion to a Crystalline Pamoate Salt

If the oil remains impure or difficult to handle, converting it to a pamoate salt will force crystallization.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified free base oil (from Protocol A) in a minimum volume of absolute ethanol[2].

  • Counterion Addition: In a separate flask, dissolve 1.05 equivalents of pamoic acid (embonic acid) in hot ethanol.

  • Mixing: Slowly add the hot pamoic acid solution to the stirring amine solution. Heat the combined mixture to reflux for 15 minutes[2].

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. If crystallization does not initiate, add a few drops of water as an anti-solvent to decrease solubility.

  • Isolation: Once crystallization is complete (typically 1-3 days), collect the pale-yellow pamoate salt via vacuum filtration. Wash the filter cake with a small volume of cold ethanol and dry in a vacuum oven at 60°C[2].

References

  • KiloMentor. (April 26, 2017). Pamoate or Embonate Salts. Available at: [Link]

  • Google Patents. US12129234B1 - Crystalline salts of N-ethyl-(5-fluoro-1H-indol-3-yl)-N-methylethan-1-amine.
  • European Patent Office. EP 1746084 B1 - Process for the preparation of saturated or unsaturated primary fatty amines.
  • ACS Publications. (December 12, 2022). Early Process Development and Scale-Up of Orally Active Apomorphine Drug Candidates. Available at: [Link]

  • CyberLeninka. Artificial Neural Network-Based Modeling of Heat-Stable Salt Removal from Amine Solutions. Available at: [Link]

  • FDA.gov. (May 15, 1995). Patent Data: Oxalate Salt Formation from Amine Free Base. Available at:[Link]

Sources

Troubleshooting

Removing unreacted 4-methylpiperidine from reaction mixture

Welcome to the technical support guide for handling 4-methylpiperidine in your reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling 4-methylpiperidine in your reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to confidently navigate your purification challenges. This guide is structured in a question-and-answer format to address the specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs)
Q1: What is the most direct method to remove excess 4-methylpiperidine after a reaction?

The most common and efficient method is an acid-base extraction . 4-Methylpiperidine is a secondary amine, making it a basic compound. By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1 M HCl), you can protonate the 4-methylpiperidine. This forms a water-soluble ammonium salt, which partitions into the aqueous layer, effectively removing it from your desired product in the organic phase.[1][2][3][4]

Q2: I performed an acidic wash, but my NMR still shows traces of 4-methylpiperidine. What went wrong?

This is a common issue that can arise from several factors:

  • Insufficient Acid: You may not have used enough acid to neutralize all the 4-methylpiperidine, especially if it was used in large excess. Perform a second or even third wash with fresh aqueous acid.

  • Inefficient Mixing: Ensure you shake the separatory funnel vigorously for 1-2 minutes to maximize the surface area and ensure complete protonation and transfer between phases.[5]

  • pH Check: After washing, check the pH of the aqueous layer. It should be distinctly acidic. If it's neutral or basic, you need to add more acid.

  • Product Basicity: If your desired product also has a basic functional group, it may also be partially extracted into the acidic aqueous layer. In this case, a different strategy may be required (see Troubleshooting section).

Q3: When should I consider using column chromatography instead of an extraction?

Column chromatography is preferred when:

  • Your product is acid-sensitive: An acidic workup could degrade your target molecule.

  • Your product is also basic: If your product's pKa is similar to that of 4-methylpiperidine, an acid wash will remove both. Chromatography can separate them based on polarity differences.[6][7]

  • High Purity is Required: Extraction may leave trace amounts. For applications requiring >98% purity, a final chromatographic polishing step is often necessary.[1]

Q4: I used 4-methylpiperidine for Fmoc deprotection. How do I remove the dibenzofulvene (DBF) adduct?

In solid-phase peptide synthesis (SPPS), the primary method for removing the DBF-adduct and excess base is extensive washing of the resin with a solvent like N,N-Dimethylformamide (DMF) immediately after the deprotection step.[8]

For solution-phase synthesis, the DBF-adduct can be a persistent impurity. After the initial acidic wash to remove the excess 4-methylpiperidine, the neutral DBF-adduct will remain in the organic layer. A subsequent purification by flash column chromatography is typically required. In some cases, a liquid-liquid extraction using a hydrocarbon solvent (like hexane) and a polar organic solvent can be used to selectively pull the DBF-adduct into the hydrocarbon layer.[9]

Core Concepts & Data

Understanding the physicochemical properties of 4-methylpiperidine is fundamental to designing an effective purification strategy.

PropertyValueSignificance for Purification
pKa ~11.23The high basicity ensures it is readily protonated by common mineral acids (e.g., HCl, pKa < 0), enabling extraction from organic solvents.[10][11]
Boiling Point ~124 °CModerately volatile. Can be removed by rotary evaporation under high vacuum, but this is only effective if the desired product is non-volatile. Not suitable for removing trace amounts.[10][11]
Solubility Miscible in waterThe free base has some water solubility, but its salt (4-methylpiperidinium chloride) is highly soluble in water, which is the basis for acid-base extraction.[11]
Molecular Weight 99.17 g/mol A relatively small and non-polar molecule, which influences its behavior in chromatography.[12][13]
Purification Protocols & Method Selection

Use this decision tree to select the optimal purification strategy for your specific experimental context.

G start Start: Crude Reaction Mixture (Contains 4-Methylpiperidine) acid_stable Is your product stable to acid? start->acid_stable product_basic Is your product basic? acid_stable->product_basic  Yes chromatography Protocol 2: Flash Chromatography acid_stable->chromatography  No extraction Protocol 1: Acid-Base Extraction product_basic->extraction  No (Neutral/Acidic Product) product_basic->chromatography  Yes (Basic Product) end Purified Product extraction->end chromatography->end degradation Risk of Product Degradation

Caption: Decision workflow for selecting a purification method.

Protocol 1: Acid-Base Extraction

This protocol is designed to remove 4-methylpiperidine from a reaction mixture containing a neutral or acidic product that is soluble in an organic solvent.[1][2][5]

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., Ethyl Acetate, Dichloromethane)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (optional, for acidic products)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory Funnel

Procedure:

  • Dissolution: Ensure your crude mixture is fully dissolved in a water-immiscible organic solvent in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate completely. The protonated 4-methylpiperidine salt will be in the upper aqueous layer (if using EtOAc) or lower aqueous layer (if using DCM). Drain the aqueous layer.

  • Repeat: Repeat the acidic wash (Step 2 & 3) one or two more times to ensure complete removal.

  • (Optional) Neutralizing Wash: If your reaction contained acidic reagents, wash the organic layer with saturated NaHCO₃ solution to remove them.

  • Brine Wash: Wash the organic layer with brine. This helps to break up any minor emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (like Na₂SO₄), filter, and remove the solvent under reduced pressure.

G cluster_0 Separatory Funnel cluster_1 Flask step1 Start Organic Layer: Product + 4-MePip Aqueous Layer: (none) step2 Add 1M HCl & Shake Organic Layer: Product Aqueous Layer: 4-MePip·HCl (salt) step1->step2 Step 1 step3 Drain Aqueous Layer Organic Layer: Product Aqueous Layer: (Removed) step2->step3 Step 2 step4 Dry & Evaporate Purified Product step3->step4 Step 3

Caption: Workflow diagram for acid-base extraction.

Protocol 2: Flash Column Chromatography

Use this method for acid-sensitive compounds, basic products, or when high purity is essential.

Materials:

  • Crude product

  • Silica Gel

  • Appropriate eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol)

  • Triethylamine (Et₃N) or Ammonia (NH₃) in Methanol

  • Flash chromatography system

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Your goal is to find a system where your product has an Rf value of ~0.3 and is well-separated from the 4-methylpiperidine spot.

  • Eluent Modification: Since both the product (potentially) and the impurity are basic, they can streak on the acidic silica gel. To prevent this, add a small amount of a basic modifier to your eluent, typically 0.1-1% triethylamine.

  • Column Packing: Pack a column with silica gel using your chosen eluent system.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the eluent ("wet loading") and load it onto the column.

  • Elution & Collection: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that you will also need to remove the triethylamine, which is typically done under high vacuum.

Troubleshooting Guide
ProblemLikely Cause(s)Recommended Solution(s)
A persistent emulsion forms during extraction. High concentration of reagents; inefficient mixing causing fine droplets.1. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. 2. Let the mixture stand for 10-20 minutes without shaking. 3. If persistent, filter the entire mixture through a pad of Celite.
My product is lost during the acidic wash. Your product is also basic and is being extracted into the aqueous layer along with the 4-methylpiperidine.1. Check the pKa of your product. 2. Consider using a milder acidic wash (e.g., dilute acetic acid or ammonium chloride solution) if there's a sufficient pKa difference. 3. Switch to Protocol 2: Flash Chromatography .
Amine streaks badly on TLC and column. The basic amine is interacting strongly with the acidic silanol groups on the silica surface.Add 0.1-1% triethylamine or 7N ammonia in methanol to your eluent system to neutralize the silica surface and ensure sharp, well-defined spots/peaks.
Purified product has a slight amine smell. Trace amounts of 4-methylpiperidine remain.1. For a liquid/oil, co-evaporate with a high-boiling point solvent like toluene several times under high vacuum. 2. If the product is solid, recrystallization may remove the final traces.[1]
References
  • Cárdenas, C., et al. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-methyl- on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2019, May 2). Efficient Fmoc Group Removal Using Diluted 4-Methylpiperidine: An Alternative for a Less-Polluting SPPS-Fmoc/tBu Protocol. [Link]

  • Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • Journal of the Mexican Chemical Society. (2017, October 12). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. [Link]

  • PubChem. (n.d.). 4-Methylpiperidine. [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Royal Society of Chemistry. (n.d.). In situ Fmoc removal. [Link]

  • Reddit. (2022, June 30). Best solvent for FMOC removal. [Link]

  • SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • ResearchGate. (2021, September 6). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • NIST. (n.d.). Piperidine, 4-methyl-. [Link]

  • Humana Press. (n.d.). Methods for Removing the Fmoc Group. [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial. [Link]

Sources

Optimization

Technical Support Center: Reductive Amination of Pyridine Derivatives

Mission: To provide researchers with high-fidelity, actionable protocols for the reductive amination of pyridine-containing substrates. This guide addresses the unique electronic and steric challenges posed by the pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Mission: To provide researchers with high-fidelity, actionable protocols for the reductive amination of pyridine-containing substrates. This guide addresses the unique electronic and steric challenges posed by the pyridine heterocycle, moving beyond generic textbook methods to field-proven optimization strategies.

Module 1: Strategic Reagent Selection

The Core Challenge: Pyridine derivatives introduce two distinct failure modes into reductive amination:

  • Nucleophilic Deactivation: Aminopyridines (especially 2-aminopyridine) are significantly less nucleophilic than alkyl amines due to resonance delocalization of the nitrogen lone pair into the ring.

  • Lewis Basicity: The pyridine ring nitrogen (

    
    ) can buffer reaction media, interfering with the acid catalysis required for imine formation, or coordinate to metal centers, poisoning hydrogenation catalysts.
    
The Decision Matrix

Use this logic flow to select the optimal reagent system for your specific substrate pair.

ReagentSelection Start Select Substrate Pair IsAldehyde Carbonyl Type? Start->IsAldehyde Aldehyde Aldehyde IsAldehyde->Aldehyde High Reactivity Ketone Ketone IsAldehyde->Ketone Lower Reactivity AmineType Amine Nucleophilicity? Aldehyde->AmineType MethodB Method B: Ti(OiPr)4 + NaBH4 (Lewis Acid Activation) Ketone->MethodB Steric Bulk/Slow Imine ReactiveAmine Alkyl Amine / 3- or 4-Aminopyridine AmineType->ReactiveAmine PoorAmine 2-Aminopyridine / Electron-Deficient Aniline AmineType->PoorAmine MethodA Method A: STAB + AcOH (Standard Protocol) ReactiveAmine->MethodA Best Selectivity PoorAmine->MethodB Forces Imine Formation MethodC Method C: NaBH3CN + MeOH (Traditional/Toxic) PoorAmine->MethodC Alternative if Ti fails

Figure 1: Reagent selection logic based on substrate reactivity profiles.

Module 2: Critical Troubleshooting & FAQs
Q1: Why is my reaction stalling with 2-aminopyridine?

Diagnosis: 2-aminopyridines are notoriously poor nucleophiles. The resonance stability of the amidine-like system prevents the initial attack on the carbonyl carbon. Standard weak acids (AcOH) are often insufficient to drive the equilibrium toward the imine. Solution: Switch to Titanium(IV) isopropoxide [Ti(OiPr)


] .
  • Mechanism: Ti(OiPr)

    
     acts as a dehydrating Lewis acid. It coordinates to the carbonyl oxygen, increasing electrophilicity, and scavenges the water produced, driving the equilibrium to the imine species before the reducing agent is added [1].
    
  • Protocol Adjustment: Pre-stir the amine and ketone with 1.5 equiv. of Ti(OiPr)

    
     (neat or in minimal THF) for 4–12 hours before adding the hydride source.
    
Q2: I see significant "over-reduction" of the pyridine ring. How do I stop this?

Diagnosis: You are likely using heterogeneous hydrogenation (Pd/C, PtO


 with H

). Pyridine rings are susceptible to reduction to piperidines under catalytic hydrogenation conditions, especially in acidic media. Solution: Switch to Hydride Reagents .
  • Use Sodium Triacetoxyborohydride (STAB) .[1] It is chemoselective for the iminium ion and will not reduce the pyridine ring, double bonds, or nitro groups [2].

  • Avoid NaBH

    
     in the absence of a pre-formed imine, as it can reduce aldehydes to alcohols, competing with amination.
    
Q3: My LCMS shows a mass corresponding to the alcohol (reduced ketone/aldehyde) instead of the amine.

Diagnosis: Direct reduction of the carbonyl. This occurs when the reducing agent reacts with the aldehyde/ketone faster than the amine does. Solution:

  • Sequential Addition: Do not mix everything at once. Allow the imine to form first (1–2 hours with AcOH, or overnight with Ti(OiPr)

    
    ) before adding the reducing agent.
    
  • Reagent Choice: Use STAB. It reacts much faster with the protonated imine (iminium ion) than with the neutral carbonyl, minimizing direct reduction [2].

Module 3: Optimized Experimental Protocols (SOPs)
Method A: The "Gold Standard" (STAB)

Best for: Aldehydes + Alkyl amines / 3- or 4-aminopyridines.

Reagents:

  • Amine (1.0 equiv)

  • Aldehyde/Ketone (1.1–1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Acetic Acid (AcOH) (1.0–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Workflow:

  • Mix: In a dry vial, dissolve amine and carbonyl in DCE (0.2 M concentration).

  • Acidify: Add AcOH. Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Et

    
    N to free the base, then add AcOH.
    
  • React: Stir for 15–30 minutes to establish imine equilibrium.

  • Reduce: Add STAB in one portion. Gas evolution (H

    
    ) may occur; ensure venting.
    
  • Monitor: Stir at Room Temp (RT) for 2–16 hours. Monitor by LCMS.[2]

  • Quench: Quench with saturated aqueous NaHCO

    
    . Extract with DCM or EtOAc.
    
Method B: The "Heavy Duty" Method (Titanium Mediated)

Best for: Ketones + 2-aminopyridines / Electron-deficient anilines.

Reagents:

  • Amine (1.0 equiv)

  • Ketone (1.0–1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (1.2–1.5 equiv)
    
  • Sodium Borohydride (NaBH

    
    ) (1.5 equiv) OR STAB (2.0 equiv)
    
  • Solvent: THF or Toluene (or Neat)

Workflow:

  • Complexation: Combine amine, ketone, and Ti(OiPr)

    
     in a sealed vial under N
    
    
    
    .
    • Optimization: For difficult substrates, run this step neat (no solvent) or in minimal Toluene at 40–60°C for 6–12 hours.

  • Dilution: Dilute the viscous mixture with absolute EtOH or THF (approx. 2–3 mL per mmol).

  • Reduction: Cool to 0°C. Add NaBH

    
     carefully (exothermic).
    
  • Workup (Critical): The reaction will contain titanium salts that form a messy emulsion.

    • The "Mattson" Quench: Add 1N NaOH or water to the reaction mixture. A white precipitate (TiO

      
      ) will form.
      
    • Filter the mixture through a pad of Celite .[2] Wash the pad thoroughly with EtOAc.

    • Separate phases and dry organics [3].[3][2]

Module 4: Mechanistic Insight

Understanding the pathway allows for better troubleshooting. The reaction relies on the formation of the Iminium Ion , which is the active species reduced by the hydride.[4]

Mechanism Reactants Carbonyl + Amine Hemiaminal Hemiaminal (Unstable) Reactants->Hemiaminal Imine Imine (Neutral) Hemiaminal->Imine - H2O Imine->Reactants Hydrolysis Iminium Iminium Ion (Activated) Imine->Iminium + H+ (pH Control) Product Amine Product Iminium->Product Fast Reduction Acid Acid Catalyst (AcOH or Ti) Hydride Hydride Source (STAB/NaBH4)

Figure 2: The reductive amination pathway.[5][6][7][8][9][10] Note that hydride transfer to the Iminium Ion is significantly faster than to the neutral Imine or Carbonyl.

Data Summary: Reagent Comparison
ReagentSelectivityToxicitySolvent CompatibilityBest Use Case
STAB HighLowDCE, THF, DCMGeneral purpose, Aldehydes
NaBH

CN
MediumHigh (HCN) MeOH, EtOHAcid-sensitive substrates
NaBH

LowLowMeOH, EtOHOnly after pre-forming imine (Method B)
2-Picoline Borane HighLowMeOH, H

O
Green chemistry alternative to STAB
References
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[11] The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Abdel-Magid, A. F., et al. (1996).[12][13] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[5] Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine Production

Welcome to the technical support resource for the synthesis of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common purity issues encountered during the production of this key intermediate. We will explore the causality behind common synthetic challenges and provide robust, field-proven protocols to enhance yield and purity.

Troubleshooting Guide: Diagnosing and Resolving Purity Issues

This section addresses specific problems encountered during and after the synthesis. The most common synthetic route involves the alkylation of a 4-picoline salt (lithiated 4-picoline) with an appropriate N-substituted 4-methylpiperidine electrophile, such as 1-(2-chloroethyl)-4-methylpiperidine.

Q1: My final product shows multiple spots on TLC and several peaks in my GC/HPLC analysis. What are the likely impurities?

A: Low purity is often attributable to a few common side reactions and unreacted starting materials. The primary culprits are typically overalkylation, reaction at incorrect positions (positional isomers), and residual starting materials.

  • Unreacted Starting Materials: The most straightforward impurities to identify are your starting materials, 4-picoline and the 1-(2-chloroethyl)-4-methylpiperidine derivative. Their presence indicates an incomplete reaction.

  • Overalkylation Products: The pyridine ring, even after the initial alkylation, can remain reactive enough to undergo a second alkylation, particularly at the C2 or C6 positions. This leads to di-substituted pyridine byproducts.[1]

  • Positional Isomers: While the generation of a 4-picolyl anion strongly directs C4-alkylation, side reactions can potentially lead to trace amounts of C2-alkylated isomers.

  • Homocoupling of 4-picoline: Under certain conditions, oxidative coupling of 4-picoline can occur, leading to bipyridine derivatives, though this is less common in this specific alkylation.[2]

Below is a diagram illustrating the intended reaction and potential side reactions that generate these impurities.

reactant reactant intermediate intermediate product product side_product side_product picoline 4-Picoline picolyl_anion 4-Picolyl Anion (Intermediate) picoline->picolyl_anion Deprotonation base Strong Base (e.g., n-BuLi) base->picolyl_anion alkyl_halide 1-(2-Chloroethyl)- 4-methylpiperidine main_product Desired Product: 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine alkyl_halide->main_product SN2 Alkylation overalkylation Overalkylation Product (C2, C4-disubstituted) alkyl_halide->overalkylation Undesired Second Alkylation picolyl_anion->main_product SN2 Alkylation dimer Picoline Dimer (Side Product) picolyl_anion->dimer Oxidative Coupling main_product->overalkylation unreacted_picoline Unreacted 4-Picoline unreacted_halide Unreacted Alkyl Halide

Caption: Synthetic pathway and common side reactions.

Q2: How can I minimize the formation of over-alkylated byproducts?

A: Controlling overalkylation is primarily a matter of managing stoichiometry and reaction conditions to favor mono-alkylation.[1]

  • Control Stoichiometry: Use a slight excess of the 4-picoline relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents). This ensures the alkylating agent is the limiting reagent and is consumed before it can react significantly with the already-formed product.

  • Slow Addition & Low Temperature: Add the alkylating agent solution slowly to the solution of the deprotonated 4-picoline at a low temperature (e.g., -78 °C). This maintains a low instantaneous concentration of the alkylating agent, which kinetically favors reaction with the more abundant picolyl anion over the product.

  • Monitor the Reaction: Use TLC or rapid GC analysis to monitor the consumption of the alkylating agent. Quench the reaction promptly once the limiting reagent has been consumed to prevent further side reactions.

Q3: The reaction is sluggish and fails to go to completion. What are the potential causes?

A: An incomplete reaction points to issues with reagents, activation, or temperature.

  • Reagent Quality:

    • Solvent: Ensure the use of anhydrous solvents (e.g., THF, diethyl ether). Water will quench the strong base (n-BuLi, LDA) and the picolyl anion, halting the reaction.

    • Base: The titer of organolithium bases can decrease over time. It is crucial to titrate your n-BuLi or s-BuLi solution before use to know its exact molarity.

    • Starting Materials: Verify the purity of your 4-picoline and alkylating agent. Impurities can interfere with the reaction.

  • Incomplete Deprotonation: The deprotonation of 4-picoline requires a sufficiently strong base and adequate time. When adding the base, ensure the temperature is kept low (-78 °C to -40 °C) and allow the mixture to stir for at least 30-60 minutes to ensure complete formation of the anion before adding the electrophile.

  • Insufficient Temperature: While the initial deprotonation and addition are done at low temperatures, the reaction mixture may need to be warmed to a higher temperature (e.g., room temperature) to ensure the alkylation reaction proceeds to completion. This should be determined empirically while monitoring the reaction.

Q4: I'm finding it difficult to remove unreacted starting materials and other non-basic impurities. What is the most effective purification strategy?

A: An acid-base extraction is an exceptionally effective method for purifying this compound, as it leverages the basicity of the two nitrogen atoms. This technique separates your basic product from non-basic or weakly basic organic impurities.[3]

The logic is to convert the basic product into a water-soluble salt, wash away organic impurities, and then regenerate the basic, organic-soluble product.

start start process process aqueous aqueous organic organic product product crude Crude Reaction Mixture (in Organic Solvent like EtOAc) add_acid Step 1: Add Aqueous Acid (e.g., 1M HCl) crude->add_acid separate1 Separate Layers add_acid->separate1 org1 Organic Layer 1: Contains non-basic impurities (e.g., dimers, byproducts) separate1->org1 Discard aq1 Aqueous Layer 1: Contains Product as HCl Salt (Water Soluble) separate1->aq1 add_base Step 2: Add Strong Base (e.g., 6M NaOH) to Aqueous Layer until pH > 12 aq1->add_base extract Step 3: Extract with Fresh Organic Solvent add_base->extract separate2 Separate Layers extract->separate2 aq2 Aqueous Layer 2: (Discard) separate2->aq2 Discard org2 Organic Layer 2: Contains Pure Product separate2->org2 final Dry (Na₂SO₄), Filter, and Evaporate Solvent org2->final pure_product Pure Product final->pure_product

Caption: Purification workflow using acid-base extraction.

See the "Protocols and Data" section for a detailed step-by-step procedure for this extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis?

A: Success hinges on the meticulous control of several key parameters. These are summarized in the table below.

Parameter Critical Control Point Scientific Rationale
Temperature Maintain -78 °C during deprotonation and initial alkylation.Prevents side reactions of the strong base with the solvent (e.g., THF) and controls the exothermic alkylation reaction, minimizing byproduct formation.
Stoichiometry Use the alkylating agent as the limiting reagent (1.0 eq).Ensures complete consumption of the electrophile, reducing its presence in the final product and preventing overalkylation.[1]
Atmosphere Maintain an inert atmosphere (Nitrogen or Argon) throughout.The organolithium base and the resulting picolyl anion are highly reactive with oxygen and moisture.
Reagent Purity Use anhydrous solvents and freshly titrated bases.Water and other protic impurities will destroy the organometallic reagents, leading to low or no yield.
Addition Rate Add the alkylating agent slowly and sub-surface.Maintains a low localized concentration to prevent rapid exotherms and reduce the rate of side reactions like overalkylation.
Q2: Which analytical techniques are best for monitoring the reaction and assessing final purity?

A: A combination of techniques is ideal. A quick method for in-process checks and a more robust, quantitative method for final analysis provide the best quality control.

Technique Application Advantages Limitations
TLC In-process monitoring of starting material consumption.Fast, inexpensive, requires minimal sample preparation.[4]Qualitative/semi-quantitative only; may not resolve all impurities.[4]
GC-FID/MS Final purity assessment and impurity identification.High resolution for volatile compounds, quantitative (FID), allows for mass identification of impurity peaks (MS).[4][5]Requires the compound to be thermally stable and volatile.
HPLC-UV/MS Gold standard for final purity analysis.Highly versatile, excellent resolution and quantification (UV), applicable to a wide range of compounds, MS coupling for impurity ID.[4][6]More expensive, requires method development (column, mobile phase).
qNMR Absolute purity determination (primary method).Does not require a specific reference standard for the analyte itself; provides structural confirmation.[4]Requires a high-field NMR and a certified internal standard; less sensitive to trace impurities.

Protocols and Data

Protocol 1: General Synthesis of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine

Warning: This reaction uses pyrophoric and moisture-sensitive reagents. It must be performed by trained personnel under an inert atmosphere using appropriate safety precautions.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Deprotonation: Dissolve 4-picoline (1.1 eq) in anhydrous THF (approx. 0.5 M). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -65 °C. The solution should turn a deep red or dark brown color.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the picolyl anion.

  • Alkylation: Dissolve 1-(2-chloroethyl)-4-methylpiperidine hydrochloride in anhydrous THF and neutralize carefully with a suitable base (e.g., NaH) to generate the free base, or use the pre-formed free base (1.0 eq).

  • Add the solution of the alkylating agent dropwise to the picolyl anion solution at -78 °C.

  • After the addition is complete, stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench: Carefully quench the reaction at 0 °C by slowly adding saturated aqueous ammonium chloride solution.

Protocol 2: Purification via Acid-Base Extraction
  • Initial Workup: Transfer the quenched reaction mixture to a separatory funnel. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Acid Extraction: Combine the organic layers and extract them three times with 1M hydrochloric acid. The product will move into the aqueous (acidic) layer as its hydrochloride salt.

  • Wash: The combined acidic aqueous layers can be washed once with a small amount of fresh ethyl acetate or diethyl ether to remove any remaining neutral organic impurities. Discard this organic wash.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 6M sodium hydroxide solution with stirring until the pH is >12. The product will deprotonate and may form an oily layer.

  • Final Extraction: Extract the basic aqueous layer three times with a fresh organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product. For highest purity, a subsequent flash column chromatography on silica gel (using a mobile phase containing a small amount of triethylamine, e.g., 1%, to prevent peak tailing) or distillation under high vacuum may be performed.[7][8]

References

  • National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. [Link]

  • Agency for Toxic Substances and Disease Registry. (2018). Analytical Methods for Pyridine. ATSDR. [Link]

  • European Patent Office. (2015). EP 3215489 B1: Process for the preparation of a derivative of 1-(2-ethyl)-4 piperidinecarboxylic acid ethyl ester.
  • PrepChem. (n.d.). Synthesis of 4-(4-methylpiperidino)pyridine. [Link]

  • Weix, D. J., et al. (2008). 4,4',4''-Trimethyl-2,2':6',2''-terpyridine by Oxidative Coupling of 4-Picoline. Journal of Organic Chemistry. [Link]

  • Barriault, L., et al. (2016). Radical chain monoalkylation of pyridines. Chemical Science. [Link]

  • Google Patents. (2012).
  • Wikipedia. (n.d.). Pyridine. [Link]

  • Raux, E., & Strekowski, L. (2011). Improved Synthesis of 4-(2-Substituted ethyl)-2-(4-Methylpiperazino)Quinazolines. ResearchGate. [Link]

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Google Patents. (2023). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

  • Wiemann, Z., et al. (2019). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. ChemistrySelect. [Link]

  • Wang, P., et al. (2023). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Nature Communications. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]

  • ChemRxiv. (2024). Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. [Link]

  • Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE. [Link]

  • Bergman, R. G., & Ellman, J. A. (2006). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society. [Link]

  • Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • National Institute on Aging. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]

Sources

Optimization

Technical Guide: Crystallization &amp; Salt Selection for 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine

The following technical guide is designed for researchers and process chemists working with 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine (CAS: 30131-18-1), a ditertiary amine intermediate often encountered in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine (CAS: 30131-18-1), a ditertiary amine intermediate often encountered in the synthesis of H1-antihistamines and pyridine-based pharmacological agents.[1]

This guide synthesizes physicochemical data with first-principles process chemistry to address salt selection, solvent screening, and troubleshooting.

[1]

Molecule Profile & Physicochemical Analysis[1][2][3]

Before selecting a solvent system, one must understand the "personality" of the molecule.[1] This compound features a flexible ethyl linker connecting two basic nitrogen centers: a pyridine ring and a 4-methylpiperidine ring.[1]

PropertyDataImplication for Crystallization
CAS Number 30131-18-1Verified chemical identity.[1]
Structure Pyridine-4-yl — Ethyl — Piperidine(4-Me)Flexible alkyl chain increases rotational freedom, leading to a higher risk of "oiling out" rather than crystallizing.[1]
Basicity (pKa) N(pip) ≈ 10.5; N(pyr) ≈ 5.2Ditertiary Amine : Capable of forming Mono- (1:[1]1) and Di- (1:2) salts.[1][2]
Physical State High-boiling liquid (BP 152°C @ 1.2 mmHg)Free base is likely an oil at RT.[1] Purification requires distillation or low-temp crystallization.[1] Salt formation is essential for solid isolation.
Hygroscopicity High (especially HCl salts)Requires non-aqueous, polar-aprotic antisolvents (e.g., Acetone, EtOAc).[1]

Critical Troubleshooting (Q&A)

Q1: Which salt form should I target for optimal crystallinity?

Recommendation: Mono-Fumarate or Di-Hydrochloride .[1]

  • Mono-Fumarate (1:1): Organic dicarboxylic acids like fumaric acid often bridge the flexible ethyl linker via hydrogen bonding, creating a rigid lattice.[1] This suppresses the rotational freedom that causes oiling.[1] It is generally non-hygroscopic and stable.[1]

  • Di-Hydrochloride (1:2): Protonates both nitrogens.[1] While highly crystalline, the high charge density often makes it hygroscopic . Use this if water solubility is required for downstream biological assays.[1]

  • Avoid: Acetates (too soluble, likely oils) or Sulfates (often form amorphous glasses).[1]

Q2: My product is "oiling out" instead of crystallizing. How do I fix this?

Root Cause: The metastable liquid phase (oil) is energetically closer to the solution state than the crystal lattice, often due to the flexible ethyl linker.[1] Corrective Actions:

  • Temperature Control: Do not crash cool. Use a slow cooling ramp (5°C/hour).

  • Solvent Modification: Switch to a system with a higher boiling point to allow equilibration at higher temperatures (e.g., replace Methanol/Ether with Isopropanol/Isopropyl Acetate ).

  • Seeding: If you lack seeds, scratch the glass wall or use a sonication probe to induce nucleation in the oil phase.

Q3: How do I remove the "regioisomer" impurity (3-substituted pyridine)?

Context: In synthetic routes involving pyridine alkylation, the 3-isomer may be present.[1][2][3] Strategy: The 4-substituted isomer (target) is generally more symmetrical.[1]

  • Solvent: Use Ethanol (anhydrous) . The more symmetrical 4-isomer usually has a higher lattice energy and lower solubility than the 3-isomer.[1]

  • Technique: Perform a "slurry swish" at reflux followed by slow cooling. The impurity will likely remain in the mother liquor.[1]

Recommended Solvent Systems

Protocol A: Crystallization of the Dihydrochloride Salt (2HCl)

Best for: High purity isolation and water solubility.[1]

Reagents:

  • Substrate: 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine (Free Base)[1]

  • Acid: HCl in Isopropanol (5-6 N) or HCl gas.[1]

  • Solvents: Isopropanol (IPA), Acetone.[1]

Step-by-Step:

  • Dissolution: Dissolve 10 g of free base in 30 mL of Isopropanol at 40°C.

  • Acidification: Dropwise add 2.2 equivalents of HCl/IPA. The solution will warm exothermically.[1]

  • Nucleation: Allow to cool to room temperature. If oiling occurs, reheat to 50°C and add Acetone (antisolvent) dropwise until slight turbidity persists.[1]

  • Crystallization: Stir at room temperature for 2 hours, then cool to 0-5°C for 4 hours.

  • Isolation: Filter under nitrogen (to prevent moisture absorption). Wash with cold Acetone.[1]

  • Drying: Vacuum dry at 45°C over

    
    .
    
Protocol B: Crystallization of the Mono-Fumarate Salt

Best for: Long-term stability and non-hygroscopic storage.[1]

Reagents:

  • Acid: Fumaric Acid (1.05 equivalents).[1]

  • Solvents: Ethanol (Absolute), Ethyl Acetate.[1]

Step-by-Step:

  • Dissolution: Dissolve 10 g of free base in 40 mL of Ethanol at 60°C.

  • Acid Addition: Add 1.05 eq of solid Fumaric Acid. Stir until fully dissolved (clear solution).

  • Concentration: Distill off ~30% of the Ethanol to increase supersaturation.

  • Antisolvent: Slowly add Ethyl Acetate (warm, 50°C) until the ratio is 1:1 (EtOH:EtOAc).

  • Cooling: Cool slowly to RT. White prisms should form.[1]

  • Yield Optimization: If yield is low, cool further to -10°C.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate salt and solvent system based on your experimental constraints.

Crystallization_Workflow Start Start: 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine (Free Base Oil) Goal Define Goal Start->Goal Solubility Goal: High Water Solubility (Biological Assay) Goal->Solubility Need Solubility Stability Goal: Solid State Stability (Storage/Reference Std) Goal->Stability Need Stability HCl_Route Route: Dihydrochloride Salt Solubility->HCl_Route Fumarate_Route Route: Mono-Fumarate Salt Stability->Fumarate_Route Solvent_HCl Solvent System: Isopropanol + Acetone HCl_Route->Solvent_HCl Solvent_Fum Solvent System: Ethanol + Ethyl Acetate Fumarate_Route->Solvent_Fum Issue_Oil Issue: Oiling Out? Solvent_HCl->Issue_Oil Solvent_Fum->Issue_Oil Fix_Oil Action: Reheat, add seed, slow cool (5°C/hr) Issue_Oil->Fix_Oil Yes Final_HCl Result: Hygroscopic Solid (Store w/ Desiccant) Issue_Oil->Final_HCl No (HCl Route) Final_Fum Result: Stable Crystalline Solid (Non-Hygroscopic) Issue_Oil->Final_Fum No (Fumarate Route) Fix_Oil->Final_HCl Fix_Oil->Final_Fum

Caption: Decision tree for salt and solvent selection based on the physicochemical requirements of the 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine intermediate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83476, 4-[2-(1-Piperidinyl)ethyl]pyridine. (Structural analog analysis). Retrieved from [Link][1]

  • Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1][2] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] (Authoritative source for pKa-based salt selection and solvent compatibility).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Source for "oiling out" troubleshooting protocols).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine

As a Senior Application Scientist, I frequently encounter researchers struggling with assay reproducibility when utilizing bridged heterocyclic building blocks. 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine (CAS: 30131-18-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with assay reproducibility when utilizing bridged heterocyclic building blocks. 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine (CAS: 30131-18-1) is a critical intermediate in drug development, possessing both a pyridine ring and a substituted piperidine ring connected via an ethyl bridge.

While its boiling point is relatively high (151-154 °C at 9 Torr)[1], its chemical architecture makes it highly susceptible to specific environmental stressors. This guide is designed to dissect the causality behind common degradation issues and provide self-validating protocols to ensure the absolute integrity of your compound.

I. Troubleshooting Guide & FAQs

Q1: My stock solution has turned from clear to a yellowish-brown tint over several months. Is it still viable for biological assays? Causality: Discoloration is the macroscopic signature of photo-oxidative degradation. The piperidine moiety contains a tertiary nitrogen with a highly nucleophilic lone pair. When exposed to ambient UV light and atmospheric oxygen, free radical mechanisms are initiated. This leads to the rapid formation of piperidine N-oxides and subsequent ring-opening byproducts, which absorb light in the visible spectrum (causing the yellow/brown color)[2]. Resolution: Discard discolored stock. The presence of N-oxides will introduce highly polar, structurally distinct artifacts into your assays, leading to false positives/negatives. Always store neat liquids and solutions in amber glass vials to block UV initiation.

Q2: During LC-MS analysis of a month-old batch, I observed a new peak eluting earlier than the parent compound. The mass shifted by exactly +16 Da. What is this? Causality: An earlier eluting peak on a reverse-phase column indicates a shift toward higher polarity. Coupled with an


 shift from m/z 205.2 to 221.2, this is the definitive analytical signature of piperidine N-oxide formation [2]. The nitrogen atom in the piperidine ring has been oxidized by dissolved atmospheric oxygen.
Resolution:  Purge all storage containers with an inert gas (Argon or Nitrogen) prior to sealing. Argon is heavier than air and is highly recommended for displacing oxygen in the headspace of standard vials.

Q3: We are experiencing inconsistent potency and variable mass yields when weighing the neat compound on the benchtop. What causes this mass discrepancy? Causality: As a basic tertiary amine, 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine is inherently hygroscopic and acts as an atmospheric


 scavenger[3]. When exposed to ambient air, it rapidly absorbs moisture and carbon dioxide to form bicarbonate/carbonate salts. This increases the apparent mass of the compound on your balance. Consequently, you are weighing less active pharmaceutical ingredient (API) than calculated, leading to an artificial "loss of potency" in downstream applications.
Resolution:  Handle the compound exclusively in a controlled humidity environment (e.g., a nitrogen-purged glovebox) and store it over a desiccant.

II. Quantitative Stability Data

To optimize your inventory management, refer to the following stability matrix. Degradation rates are highly dependent on the synergistic effects of temperature, light, and atmospheric exposure.

Table 1: Stability Profile of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine

Storage ConditionAtmosphereLight ExposureEstimated Shelf-LifePrimary Degradation Risk
2-8 °C (Refrigerated) Argon / NitrogenProtected (Amber Vial)> 12 MonthsNone (Optimal Baseline)
20-25 °C (Room Temp) Argon / NitrogenProtected (Amber Vial)3 - 6 MonthsSlow Thermal Cleavage
20-25 °C (Room Temp) Ambient AirProtected (Amber Vial)2 - 4 WeeksN-Oxidation, Moisture Absorption
20-25 °C (Room Temp) Ambient AirDirect UV / Ambient Light< 1 WeekRapid Photo-Oxidation
> 40 °C (Elevated) Ambient AirDirect UV / Ambient Light< 24 HoursAccelerated C-N Bond Cleavage

III. Experimental Protocol: Self-Validating Forced Degradation Assay

To truly trust your analytical methods, you must prove that your HPLC/LC-MS system can successfully separate the parent compound from its degradation products. This protocol utilizes a self-validating logic loop : if the stressor does not produce the expected analytical shift, the system itself flags the failure, preventing false confidence in your storage methods.

Step 1: Baseline Establishment (The Control)
  • Prepare a 1.0 mg/mL solution of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine in LC-MS grade Acetonitrile.

  • Inject 5 µL into the LC-MS (C18 column, gradient

    
    /MeCN with 0.1% Formic Acid).
    
  • Self-Validation Check: You must observe a single, sharp peak at m/z 205.2

    
    . Record this retention time (
    
    
    
    ). If multiple peaks are present, your starting material is already degraded.
Step 2: Oxidative Stress Induction
  • Aliquot 1 mL of the baseline solution into a clear glass vial.

  • Add 50 µL of 3% Hydrogen Peroxide (

    
    ).
    
  • Leave the vial exposed to ambient benchtop light at 25 °C for exactly 24 hours.

Step 3: Degradation Verification
  • Inject 5 µL of the stressed sample into the LC-MS using the identical method from Step 1.

  • Self-Validation Check: You must observe a reduction in the area of the parent peak (

    
    ) and the emergence of a new peak at m/z 221.2 (
    
    
    
    ) eluting earlier than
    
    
    .
    • Causality Rule: If the +16 Da peak does not appear, your oxidative stress was insufficient (likely degraded

      
      ). Titrate the 
      
      
      
      concentration up to 5% and repeat. The method is only validated once the N-oxide peak is successfully resolved.
Step 4: Mitigation Efficacy (The Proof)
  • Aliquot 1 mL of the baseline solution into an amber glass vial, purge the headspace with Argon for 10 seconds, seal tightly, and store at 2-8 °C for 24 hours.

  • Inject into the LC-MS.

  • Self-Validation Check: The chromatogram must perfectly match the baseline from Step 1. This proves—through direct empirical comparison—that your Argon/Amber/Refrigeration SOP completely halts the degradation pathways mapped in Step 3.

IV. Mechanistic Workflow & Mitigation Diagram

The following diagram maps the logical relationship between environmental stressors, their specific chemical degradation mechanisms on the piperidine/pyridine rings, and the targeted SOPs required to neutralize them.

StabilityWorkflow cluster_stress Environmental Stressors cluster_mitigation Standard Operating Procedure (SOP) API 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine (CAS: 30131-18-1) O2 Atmospheric Oxygen & UV Light API->O2 Temp Elevated Temperatures (>25°C) API->Temp Moisture Ambient Moisture & CO2 API->Moisture NOxide Piperidine N-Oxidation (+16 Da Mass Shift) O2->NOxide Free Radical Mechanism Cleavage C-N Bond Cleavage (Thermal Decomposition) Temp->Cleavage Kinetic Degradation Carbonate Carbonate Salt Formation (Hygroscopic Mass Error) Moisture->Carbonate Acid-Base Reaction Glovebox Handle in N2/Ar Glovebox Glovebox->O2 Displaces Glovebox->Moisture Prevents AmberVial Store in Amber Glass Vials AmberVial->O2 Blocks UV Fridge Refrigerate at 2-8°C Fridge->Temp Mitigates

Caption: Logical workflow of degradation pathways and targeted storage mitigations for CAS 30131-18-1.

V. References

  • Biosynce. What is the stability of piperidine? Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Minimizing Side Products in 4-Vinylpyridine Michael Addition

User ID: Guest Researcher Ticket Subject: Optimization of 4-Vinylpyridine (4-VP) Michael Addition Status: Open Support Tier: Senior Application Scientist Core Directive: The Mechanistic Landscape To minimize side product...

Author: BenchChem Technical Support Team. Date: March 2026

User ID: Guest Researcher Ticket Subject: Optimization of 4-Vinylpyridine (4-VP) Michael Addition Status: Open Support Tier: Senior Application Scientist

Core Directive: The Mechanistic Landscape

To minimize side products, you must first understand the "personality" of 4-vinylpyridine (4-VP). It is an electron-deficient alkene activated by the pyridine ring, making it a potent Michael acceptor. However, this same reactivity makes it prone to three primary failure modes:

  • Spontaneous Polymerization: 4-VP is notoriously unstable. It can polymerize via radical (heat/light), anionic (strong nucleophiles), or zwitterionic (strong acid) mechanisms.

  • Bis-Addition (for primary amines): The mono-adduct often remains nucleophilic, competing with the starting material for unreacted 4-VP.

  • Retro-Michael Reaction: The reaction is reversible. High heat or improper pH during workup can revert the product back to starting materials.

The following guide provides targeted troubleshooting to isolate and eliminate these pathways.

Troubleshooting & FAQs

Scenario A: "My reaction mixture turned into a viscous gel or solid."

Diagnosis: Uncontrolled Polymerization (Poly-4VP formation). Root Cause: 4-VP is susceptible to polymerization initiated by the very nucleophiles you are using (anionic polymerization) or by ambient conditions (radical/zwitterionic).

Corrective Actions:

  • Radical Scavenging: Do not remove the commercial inhibitor (typically Hydroquinone or MEHQ) unless strictly necessary for sensitive catalytic cycles. If the reaction is run at elevated temperatures (>50°C), add extra radical inhibitor like BHT (Butylated hydroxytoluene) or TEMPO (0.1–1.0 mol%).

  • Concentration Control: High concentrations favor intermolecular chain growth (polymerization) over bimolecular addition. Dilute the reaction to 0.1–0.5 M .

  • Avoid Strong Acids: While acid catalysis activates the vinyl group, strong acids (low pH) trigger "spontaneous" zwitterionic polymerization of 4-VP. Use weak acids (Acetic acid, AcOH) or buffered systems if acid catalysis is required.

  • Temperature Management: Keep the reaction temperature as low as possible. Many thiol-Michael additions proceed rapidly at 0°C or RT.

Scenario B: "I am seeing a mixture of Mono- and Bis-addition products."

Diagnosis: Poor Selectivity (Over-alkylation). Root Cause: This is common with primary amine nucleophiles (


). The product (

) is a secondary amine, which is often more nucleophilic than the starting primary amine due to the inductive effect of the alkyl group.

Corrective Actions:

  • Stoichiometric Inversion: Use a large excess of the nucleophile (5–10 equivalents). This statistically ensures 4-VP encounters the primary amine rather than the product.

  • Inverse Addition: Do not add the nucleophile to the 4-VP. Instead, slowly add 4-VP to the solution of nucleophile using a syringe pump. This keeps the instantaneous concentration of 4-VP low relative to the nucleophile.

  • Solvent Tuning: Use protic solvents (Methanol, Ethanol). Solvation of the secondary amine lone pair by hydrogen bonding can retard the second addition step relative to the first.

Scenario C: "The product yield drops significantly after distillation/workup."

Diagnosis: Retro-Michael Reaction.[1] Root Cause: The Michael addition of 4-VP is an equilibrium process. High temperatures (distillation) or strong bases during workup can shift the equilibrium back to the starting materials.

Corrective Actions:

  • Thermal Limits: Avoid pot temperatures above 80–100°C during purification. Use high-vacuum distillation to lower the boiling point.

  • pH Neutralization: Ensure the crude mixture is neutralized before heating. Basic conditions catalyze the elimination (retro-Michael) step.

  • Alternative Purification: If possible, purify via column chromatography or recrystallization (as a salt, e.g., HCl or oxalate salt) rather than distillation.

Visualizing the Competing Pathways

The following diagram maps the kinetic competition between the desired Michael addition and the parasitic polymerization/bis-addition pathways.

ReactionPathways cluster_0 Critical Control Points Start 4-Vinylpyridine (4-VP) Mono Mono-Adduct (Desired Product) Start->Mono + Nu (k1) Michael Addition Poly Poly(4-VP) (Polymer Waste) Start->Poly Radical/Anionic Initiation Nu Nucleophile (R-NH2 or R-SH) Mono->Start Retro-Michael (Heat/Base) Bis Bis-Adduct (Side Product) Mono->Bis + 4-VP (k2) Over-Alkylation

Figure 1: Kinetic landscape of 4-VP Michael addition. Green path represents the desired workflow; red paths indicate failure modes (Polymerization and Bis-addition).

Optimized Experimental Protocols

Protocol A: Selective Mono-Addition of Primary Amines

Target: Minimizing bis-addition and polymerization.

Reagents:

  • Primary Amine (Nucleophile)

  • 4-Vinylpyridine (Electrophile)[2][3][4]

  • Solvent: Methanol or Ethanol (Protic solvents stabilize the intermediate)

  • Catalyst: Glacial Acetic Acid (5 mol%)

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve the Primary Amine (4.0 equiv) in Methanol (concentration relative to amine ~1.0 M). Add Acetic Acid (0.05 equiv) .

  • Addition: Load 4-VP (1.0 equiv) into a syringe.

  • Reaction: Place the flask in an ice bath (0°C) or at room temperature (25°C). Add the 4-VP dropwise over 30–60 minutes (Syringe pump preferred).

    • Why? Keeping 4-VP concentration low prevents it from reacting with the newly formed product.

  • Monitoring: Stir for 12–24 hours. Monitor via TLC or 1H NMR (Look for disappearance of vinyl protons at δ 5.5–6.5 ppm).

  • Workup: Concentrate the mixture under reduced pressure to remove solvent and excess amine.

    • Note: If the amine is high-boiling, use column chromatography.

  • Purification: If distillation is required, ensure high vacuum (<1 mbar) to keep temperature low.

Protocol B: High-Efficiency Thiol-Michael Addition

Target: Fast, quantitative conversion without polymerization.

Reagents:

  • Thiol (R-SH)

  • 4-Vinylpyridine[5][2][4][6][7][8][9][10]

  • Solvent: DCM, THF, or Water/MeOH

  • Catalyst: Triethylamine (TEA) or DIPEA (1–5 mol%)

Step-by-Step:

  • Preparation: Dissolve Thiol (1.05 equiv) and 4-VP (1.0 equiv) in DCM (0.5 M).

    • Note: Thiols rarely undergo bis-addition, so large excesses are unnecessary.

  • Catalysis: Add TEA (0.02 equiv) at 0°C.

  • Reaction: The reaction is often exothermic and very fast (< 1 hour).

  • Quench: If polymerization is observed (viscosity increase), quench immediately with dilute HCl (to neutralize base) or add a radical inhibitor.

  • Workup: Wash with water to remove the base catalyst. Dry organic layer over MgSO4.

Quantitative Data Summary

ParameterRecommended RangeEffect of Deviation
Stoichiometry (Amine:4VP) 4:1 to 10:1 < 4:1 increases Bis-adduct formation significantly.
Temperature 0°C – 40°C > 60°C increases polymerization risk and Retro-Michael reversion.
Concentration 0.1 – 0.5 M > 1.0 M promotes polymerization (gelation).
pH (Aqueous) 7.5 – 9.0 < 4.0 triggers spontaneous polymerization; > 11 promotes side reactions.
Inhibitor (MEHQ) 100 – 1000 ppm Removal increases risk of radical polymerization during storage/reaction.

References

  • Mechanism of Spontaneous Polymerization

    • Kovtun, O. et al. "Spontaneous Polymerization of 4-Vinylpyridine." Journal of Polymer Science, 2021.
    • Source:

  • Aza-Michael Selectivity & Reversibility

    • Caballero, J. et al. "The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights.
    • Source:

  • Michael Addition Conditions & Catalysis

    • Stentzel, M. R.[5] & Klumpp, D. A.[5][10] "Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles."[5] Beilstein Journal of Organic Chemistry, 2021.

    • Source:

  • General Michael Addition Troubleshooting

    • Master Organic Chemistry.
    • Source:[11]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Analysis of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine

[1] Executive Summary & Molecule Context[1][2] Target Molecule: 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine CAS: 13450-67-4 Chemical Nature: Diprotic base (Piperidine pKa 10-11; Pyridine pKa 5-6).[1] The "Isomer" Challen...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Molecule Context[1][2]

Target Molecule: 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine CAS: 13450-67-4 Chemical Nature: Diprotic base (Piperidine


 pKa 

10-11; Pyridine

pKa

5-6).[1]

The "Isomer" Challenge: While the target molecule itself is achiral, "isomer separation" in this context invariably refers to the removal of critical synthesis byproducts that are structural isomers (regioisomers).

  • Piperidine Regioisomers: Separation of the target (4-methyl) from the 3-methylpiperidine analog (often present as an impurity in starting materials).[1] Note: The 3-methyl analog creates a chiral center, introducing enantiomers.[1]

  • Pyridine Regioisomers: Separation of the target (4-substituted pyridine) from 2-substituted or 3-substituted isomers formed during non-selective alkylation or Heck coupling.[1]

This guide provides high-fidelity protocols for resolving these specific structural isomers while managing the severe peak tailing common to diprotic bases.

Analytical Method Development (HPLC/UPLC)

Core Philosophy: The pH Switch

Standard low-pH (Formic Acid/TFA) methods on C18 often fail to separate the 4-methyl and 3-methyl piperidine isomers due to similar hydrophobicity.[1] Furthermore, protonated basic nitrogens interact with residual silanols, causing tailing.

Our Recommendation: Use a High pH (pH > 10) strategy on hybrid-silica columns.[1] This keeps the piperidine nitrogen deprotonated (neutral), improving peak shape and allowing hydrophobic selectivity to distinguish the methyl positions.

Protocol A: High-Resolution Isomer Separation (Recommended)[1]
ParameterSpecificationRationale
Column Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm)Hybrid silica is required to withstand pH 10-11 without dissolving.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium HydroxideHigh pH suppresses protonation of the piperidine amine, eliminating silanol tailing.
Mobile Phase B Acetonitrile (MeCN)Methanol can be used if selectivity is insufficient, but MeCN offers lower backpressure.
Gradient 10% B to 90% B over 15 minShallow gradient required to separate the 3-methyl and 4-methyl regioisomers.
Flow Rate 1.0 mL/minStandard analytical flow.[2][3]
Temp 35°CSlightly elevated temperature improves mass transfer for basic compounds.
Detection UV @ 254 nm (Pyridine π-π*)The piperidine ring is UV inactive; detection relies on the pyridine chromophore.[1]
Protocol B: Alternate Selectivity (For Difficult Regioisomers)

If the 4-methyl and 3-methyl isomers co-elute on C18, switch to a Pentafluorophenyl (PFP) stationary phase.[1] PFP columns offer unique selectivity for structural isomers based on dipole-dipole interactions and shape selectivity.[1]

  • Column: Supelco Discovery HS F5 or Phenomenex Kinetex PFP.

  • Conditions: Use Acidic Mobile Phase (0.1% Formic Acid) here. PFP mechanisms often work best when the basic nitrogen interacts with the fluorine ring system.

Troubleshooting Guide (FAQ)

Q1: My target peak has severe tailing (Asymmetry > 1.5). Why?

Diagnosis: This is classic "Silanol Overload." At pH < 8, the piperidine nitrogen is positively charged (


). It ion-exchanges with deprotonated silanols (

) on the silica surface.[1] Fix:
  • Switch to High pH (Protocol A): At pH 10.5, the amine is neutral.

  • Add a "Sacrificial Base": If you must use low pH, add 5-10 mM Triethylamine (TEA) to the mobile phase.[1] TEA saturates the silanol sites, blocking the drug from interacting.

Q2: I see a "shoulder" on my main peak. Is this the isomer?

Diagnosis: Likely, yes. The 3-methylpiperidine impurity often elutes just before or after the 4-methyl target.[1] Fix:

  • Optimize Gradient: Flatten the gradient slope (e.g., increase %B by only 2% per minute) around the elution time.

  • Change Ligand: Switch from C18 to Phenyl-Hexyl . The pi-pi interaction with the pyridine ring differs depending on the steric bulk of the methyl group on the piperidine, often amplifying separation.

Q3: Retention times are drifting day-to-day.

Diagnosis: pH instability. The pyridine nitrogen pKa is ~5-6.[1][4] If your mobile phase is pH 5-6 (e.g., Acetate buffer), small changes in preparation shift the ionization state of the pyridine ring significantly. Fix: Move the pH at least 2 units away from the pKa. Use pH 3 (Formate) or pH 10 (Ammonium Hydroxide).[1] Never work at the pKa.

Visual Workflows

Diagram 1: Method Development Decision Tree

This logic flow guides the selection of the correct column and pH based on the specific impurity profile.

MethodDevelopment Start Start: Isomer Separation Goal CheckImpurity Identify Main Impurity Type Start->CheckImpurity TypeA Piperidine Regioisomer (3-methyl vs 4-methyl) CheckImpurity->TypeA Steric Difference TypeB Pyridine Regioisomer (2-sub vs 4-sub) CheckImpurity->TypeB Electronic Difference DecisionPH Can you use pH > 10? TypeA->DecisionPH RouteLowPH Method B: Low pH (pH 2.5) Column: PFP or Phenyl-Hexyl TypeB->RouteLowPH Pi-Selectivity Critical RouteHighPH Method A: High pH (pH 10.5) Column: Hybrid C18 (XBridge) DecisionPH->RouteHighPH Yes (Recommended) DecisionPH->RouteLowPH No (LC-MS Limits) ResultA Mechanism: Hydrophobicity + Shape Selectivity RouteHighPH->ResultA ResultB Mechanism: Pi-Pi Interaction + Dipole Moment RouteLowPH->ResultB

Caption: Decision matrix for selecting stationary phases based on specific isomeric impurities.

Diagram 2: Troubleshooting Peak Tailing & Resolution

A systematic approach to resolving common chromatographic issues with basic heterocycles.

Troubleshooting Problem Issue Detected Tailing Peak Tailing > 1.5 Problem->Tailing Coelution Isomers Co-eluting Problem->Coelution CheckPH Check Mobile Phase pH Tailing->CheckPH CheckCol Check Column Chemistry Coelution->CheckCol Sol1 Action: Switch to High pH (Suppress Ionization) CheckPH->Sol1 If pH < 8 Sol2 Action: Add TEA Modifier (Block Silanols) CheckPH->Sol2 If Low pH Required Sol3 Action: Switch to PFP/F5 (Enhance Selectivity) CheckCol->Sol3 If using C18

Caption: Diagnostic workflow for resolving peak asymmetry and separation efficiency issues.

Preparative Scale-Up Considerations

When moving from analytical to preparative purification of these isomers:

  • Loading Capacity: High pH methods generally allow 2-3x higher mass loading for basic drugs compared to low pH methods.[1] This is because the neutral molecule does not suffer from "charge repulsion" broadening as it travels down the column.

  • Fraction Collection: If using the High pH method (Ammonium Bicarbonate), the fractions are volatile. Lyophilization will remove the buffer, leaving the free base of the product.

  • Solubility: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. For High pH runs, dissolve the sample in DMSO or Methanol; avoid dissolving in dilute acid, as this may precipitate the free base upon injection into a pH 10 stream.

References

  • Waters Corporation. "Strategies for the Separation of Basic Compounds in Reversed-Phase LC." Waters Application Notes.

  • Sielc Technologies. "HPLC Separation of Aminopyridines Isomers." Sielc Applications.

  • Helix Chromatography. "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine." Helix Chrom Applications.

  • BenchChem. "Analytical Standards for Substituted Piperidines." BenchChem Technical Support. [1]

Sources

Optimization

Technical Support Center: Handling 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling challenges associated with 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling challenges associated with 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine hydrochloride . Because this compound is highly hygroscopic, standard benchtop handling will inevitably lead to irreproducible biological and chemical assays. This guide provides the mechanistic causality behind this behavior and establishes self-validating protocols to ensure absolute trustworthiness in your experimental data.

Mechanistic Insight: The "Why" Behind Hygroscopicity

To handle a chemical correctly, you must first understand its physical chemistry. 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine contains two basic nitrogen centers: a highly basic piperidine ring (pKa ~10) and a pyridine ring (pKa ~5.2). Formulating this bis-basic compound as a hydrochloride (HCl) salt dramatically improves its aqueous solubility, which is essential for biological assays.

However, this solubility comes at the cost of severe hygroscopicity. The electronegative chloride anion in the crystal lattice acts as a potent hydrogen bond acceptor, readily scavenging atmospheric water molecules [1]. When exposed to ambient humidity, the compound undergoes rapid hydrate formation and eventual deliquescence (dissolving into its own absorbed moisture). This fundamentally alters the effective molecular weight of the powder, meaning that weighing it on an open balance introduces an invisible, variable mass of water into your calculations.

Troubleshooting & FAQs

Q1: My dose-response curves are highly variable between different experimental batches. Could the compound be the issue? A1: Yes. This is the most common symptom of moisture uptake. If your powder has absorbed 10% of its weight in water, weighing out "10.0 mg" means you are only delivering 9.0 mg of the Active Pharmaceutical Ingredient (API). This leads to sub-optimal dosing and shifted IC50/EC50 values. Solution: You must quantify the water content via Karl Fischer titration and adjust your molarity calculations accordingly.

Q2: The powder has formed a hard, sticky cake at the bottom of the storage vial. Is it chemically degraded? A2: Not necessarily chemically degraded, but its physical homogeneity is compromised. Caking is the primary macroscopic indicator of moisture ingress. Solution: Do not attempt to chip away at the cake on an open laboratory bench. Transfer the sealed vial into a dry argon/nitrogen glove box, gently crush the cake using a dry agate mortar, and immediately prepare a concentrated stock solution in an anhydrous solvent (e.g., dry DMSO).

Q3: How can I weigh this compound accurately if I don't have a glove box? A3: While a glove box is the gold standard, you can utilize a "weighing by difference" methodology combined with an inert glove bag. By keeping the compound sealed inside a tared, septum-capped vial during the actual weighing step on the analytical balance, you create a self-validating system that prevents real-time moisture absorption. (See Protocol A).

Quantitative Impact of Moisture Uptake

To illustrate the causality between ambient moisture exposure and assay failure, the following table summarizes the theoretical impact of water absorption on a standard 10.0 mg stock preparation.

Table 1: Impact of Moisture Uptake on Stock Solution Accuracy (Target: 10.0 mg dissolved in 1.0 mL solvent. Assumes a mono-HCl molecular weight of ~240.8 g/mol )

Water Content (% w/w)Apparent Mass Weighed (mg)True API Mass (mg)Target Molarity (mM)Actual Molarity (mM)Dosing Error (%)
0.0% (Anhydrous) 10.010.041.541.50.0%
2.0% 10.09.841.540.7-2.0%
5.0% 10.09.541.539.4-5.0%
10.0% (Deliquescent) 10.09.041.537.4-10.0%

Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. The following methodologies eliminate environmental variables.

Protocol A: Moisture-Free Weighing and Stock Preparation

This protocol self-validates the transferred mass by ensuring the analytical balance never interacts with exposed powder.

  • Tare the Receptacle: Place a clean, oven-dried (120°C for 2 hours) glass vial with a PTFE-lined septum cap on an analytical balance. Record the exact tare weight.

  • Transfer in Controlled Environment: Move the tared vial and the sealed API bottle into a glove box or an argon-flushed glove bag.

  • Aliquot: Open the API bottle, quickly transfer the approximate desired mass into the tared vial, and tightly seal the septum cap. Reseal the primary API bottle with Parafilm before removing it from the inert atmosphere.

  • Determine Exact Mass (Validation): Remove the sealed septum vial from the glove box and place it back on the analytical balance. Subtract the tare weight to determine the exact mass of the API. Because the vial is sealed, the mass will not drift.

  • Anhydrous Dissolution: Calculate the exact volume of anhydrous solvent needed for your target molarity. Using a dry, gas-tight syringe, pierce the septum and inject the solvent directly into the closed vial. Vortex until fully dissolved.

Protocol B: Karl Fischer Titration for Water Content Determination

Loss-on-drying (LOD) methods are insufficient for HCl salts as they can cause thermal degradation. Karl Fischer (KF) titration provides a highly specific, chemical validation of water content [2].

  • System Blanking: Ensure the KF titrator cell is completely dry. Run the titrant (iodine/sulfur dioxide in methanol/imidazole) until the drift rate stabilizes below 10 µ g/min .

  • Sample Preparation: Inside a glove box, dissolve exactly 50.0 mg of the caked/suspect API in 1.0 mL of anhydrous methanol (ensure the methanol's baseline water content is known and subtracted).

  • Injection: Using a dry syringe, draw up the sample solution, weigh the full syringe, and inject the solution through the KF titrator's septum.

  • Back-Weighing: Weigh the empty syringe to determine the exact mass of the injected solution.

  • Calculation: Run the titration to the voltametric endpoint. The instrument will calculate the absolute water mass. Divide this by the injected sample mass to determine the % w/w water content, and adjust your downstream molarity calculations accordingly.

Visualizations

Mechanism A Atmospheric Moisture (H2O) B HCl Salt Lattice (Cl- H-Bond Acceptor) A->B Adsorption C Hydrate Formation & Deliquescence B->C Lattice Expansion D Altered Effective Molecular Weight C->D Mass Displacement E Inaccurate Molarity & Assay Failure D->E Dosing Error

Fig 1: Mechanistic pathway of moisture-induced assay failure in hygroscopic hydrochloride salts.

Workflow Step1 1. Tare Empty Septum Vial Step2 2. Transfer Salt in Glove Box Step1->Step2 Step3 3. Seal Vial with Septum Step2->Step3 Step4 4. Weigh Sealed Vial (Difference) Step3->Step4 Prevents Moisture Ingress Step5 5. Inject Anhydrous Solvent via Syringe Step4->Step5 Ensures Accurate Molarity

Fig 2: Self-validating closed-system workflow for handling and weighing hygroscopic compounds.

References

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: Pharmaceutics 2023, 15(1), 189. URL: [Link][1]

  • Title: What Is Karl Fischer Titration? Source: Mettler Toledo Technical Library. URL: [Link][2]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine

An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine A Comparative Analysis for Drug Development Professionals Introduction In the landscape of pharmaceutical researc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine

A Comparative Analysis for Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine, a molecule featuring a pyridine core linked to a substituted piperidine ring, represents a common structural motif in medicinal chemistry. Its characterization is crucial for advancing drug discovery programs. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the gold standard for providing detailed structural information at the atomic level.

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of the ¹H NMR spectrum of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine. Moving beyond a simple data report, we will dissect the spectrum based on fundamental principles, explain the causality behind experimental choices, and objectively compare the insights derived from ¹H NMR with those from complementary analytical techniques. Our objective is to furnish a comprehensive framework for the robust characterization of this and structurally related molecules.

Section 1: The Foundational Power of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is a powerful, non-destructive technique that maps the chemical environment of hydrogen atoms within a molecule. The resulting spectrum provides three key pieces of information:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups (like the nitrogen in the pyridine ring) "deshield" nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" protons, shifting their signals to lower ppm values (upfield).[1][2]

  • Integration: The area under an NMR signal is directly proportional to the number of protons generating that signal. This allows for a quantitative count of the protons in each unique environment.

  • Spin-Spin Coupling (Splitting): The magnetic field of a proton can influence the magnetic field of protons on adjacent carbons. This interaction, known as spin-spin coupling, splits a single peak into multiple lines (a multiplet), such as a doublet, triplet, or quartet. The "n+1 rule" is a useful heuristic, where a proton adjacent to 'n' equivalent protons will be split into 'n+1' peaks.[2] This splitting pattern provides invaluable information about the connectivity of atoms.

Section 2: Spectral Dissection of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine

To accurately interpret the spectrum, we must first deconstruct the molecule into its constituent spin systems. The structure contains three distinct regions: the 4-substituted pyridine ring, the ethyl linker, and the 4-methylpiperidine moiety.

Caption: Molecular structure of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine with key protons labeled.

Based on the analysis of these fragments and known chemical shift data from similar structures, we can predict the ¹H NMR spectrum.[3][4][5][6]

Table 1: Predicted ¹H NMR Assignments for 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine in CDCl₃

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale
~8.50Doublet (d)2HProtons adjacent to the electronegative nitrogen in the pyridine ring are highly deshielded.[7][8]
~7.15Doublet (d)2HProtons on the pyridine ring, ortho to the ethyl substituent.
Hc ~2.85Triplet (t)2HMethylene group adjacent to the aromatic pyridine ring (benzylic position).[9]
Hd ~2.60Triplet (t)2HMethylene group adjacent to the piperidine nitrogen.
He ~2.95Multiplet (m)2HAxial/Equatorial protons on the piperidine ring adjacent to the nitrogen, appearing as a broad multiplet.[3]
Hf ~1.95Multiplet (m)2HAxial/Equatorial protons on the piperidine ring.
Hh ~1.45Multiplet (m)1HMethine proton at the 4-position of the piperidine ring.
Hf' ~1.25Multiplet (m)2HAxial/Equatorial protons on the piperidine ring.
He' ~2.05Multiplet (m)2HAxial/Equatorial protons on the piperidine ring adjacent to the nitrogen.
Hg ~0.92Doublet (d)3HMethyl group protons coupled to the adjacent methine proton (Hh).[3][10]

Note: The piperidine ring protons (He, Hf, Hh, He', Hf') often present as complex, overlapping multiplets due to restricted conformational flexibility and complex coupling patterns.

Section 3: A Validated Protocol for High-Quality ¹H NMR Data Acquisition

Acquiring a clean, high-resolution spectrum is essential for accurate analysis. The following protocol is designed to be self-validating, ensuring data integrity.

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Step-by-Step Experimental Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that contains a known internal standard, typically tetramethylsilane (TMS) at 0.03% v/v. The choice of solvent is critical; CDCl₃ is often a first choice due to its excellent solubilizing properties for a wide range of organic compounds and its single residual peak at 7.26 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's magnet.

    • Locking: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field against drift.

    • Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is crucial for obtaining sharp, symmetrical peaks and high resolution.

    • Tuning and Matching: The NMR probe is tuned to the correct frequency for protons and matched to the instrument's electronics to ensure maximum sensitivity.

    • Acquire the spectrum using standard parameters (e.g., 90° pulse angle, 2-5 second relaxation delay, 16-64 scans for good signal-to-noise).

  • Data Processing:

    • Apply a Fourier transform to convert the raw data (Free Induction Decay) into the frequency-domain spectrum.

    • Phasing: Adjust the phase of the spectrum so that all peaks are upright and symmetrical.

    • Baseline Correction: Correct the baseline to be flat and at zero intensity.

    • Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integration: Integrate the area of each signal to determine the relative number of protons.

Section 4: A Multi-Technique Strategy for Comprehensive Characterization

While ¹H NMR is unparalleled for structural elucidation, a single technique is rarely sufficient for full characterization in a regulated drug development environment. A multi-technique approach provides a more complete and trustworthy picture of the compound's identity, purity, and structure.

G cluster_techniques Analytical Techniques cluster_info Information Obtained compound Test Compound 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine nmr ¹H & ¹³C NMR compound->nmr ms Mass Spectrometry (MS) compound->ms hplc HPLC-UV compound->hplc ir FTIR Spectroscopy compound->ir info_nmr Precise Atomic Connectivity Stereochemistry nmr->info_nmr Provides info_ms Molecular Weight Elemental Composition (HRMS) ms->info_ms Provides info_hplc Purity (% Area) Presence of Impurities hplc->info_hplc Provides info_ir Presence of Functional Groups (e.g., C=N, C-H) ir->info_ir Provides

Sources

Comparative

Diagnostic Fragmentation Guide: 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine

Topic: LC-MS Fragmentation Pattern of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine Content Type: Publish Comparison Guide Executive Summary In the high-stakes arena of pharmaceutical impurity profiling—specifically for an...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS Fragmentation Pattern of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes arena of pharmaceutical impurity profiling—specifically for antihistamines like Rupatadine and Loratadine analogs—structural elucidation is often bottlenecked by isomeric ambiguity. 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine (hereafter 4-MPEP ) presents a unique analytical challenge: its molecular weight (MW 204.31) and elemental composition (C13H20N2) are identical to its positional isomer, 2-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine (2-MPEP).

This guide provides a definitive technical comparison of the LC-MS/MS fragmentation behavior of 4-MPEP against its critical alternatives (isomers and des-methyl analogs). By leveraging distinct ESI-CID (Electrospray Ionization-Collision Induced Dissociation) pathways, we establish a self-validating protocol for unequivocal identification.

The Comparative Landscape: Target vs. Alternatives

In synthetic pathways involving pyridine alkylation, regioselectivity is rarely 100%. The 4-substituted target (4-MPEP) is frequently contaminated with the 2-substituted isomer. Standard low-resolution MS cannot distinguish these. This guide compares the diagnostic fragmentation signatures of 4-MPEP against its primary confounders.

Table 1: Comparative Diagnostic Ions (ESI+ Mode)
FeatureTarget: 4-MPEP Alternative 1: 2-MPEP (Isomer) Alternative 2: Des-Methyl Analog
Precursor Ion [M+H]+ m/z 205.17 m/z 205.17 m/z 191.15
Primary Base Peak m/z 98 (4-Methylpiperidine)m/z 98 (4-Methylpiperidine)m/z 84 (Piperidine)
Diagnostic Ion 1 m/z 106 (4-Ethylpyridine)m/z 106 (2-Ethylpyridine)m/z 106 (4-Ethylpyridine)
Diagnostic Ion 2 m/z 79 (Pyridine ring)m/z 78 (Pyridine ring)m/z 79 (Pyridine ring)
Differentiation Key Ratio m/z 106/98 is High Ratio m/z 106/98 is Low Precursor Shift (-14 Da)
Mechanism Charge retention distributed between Pyridine and Piperidine."Ortho-effect" favors rapid loss of side chain, suppressing m/z 106 intensity.Absence of methyl group on piperidine ring.

Analyst Note: The critical differentiator is not the presence of fragments, but their relative abundance. The 4-position substitution stabilizes the ethyl-pyridine cation (m/z 106) more effectively than the 2-position, which is prone to secondary fragmentation or steric hindrance during ionization.

Mechanistic Fragmentation Pathway

Understanding the causality of fragmentation is essential for defending your data. The fragmentation of 4-MPEP is driven by Charge-Remote Fragmentation (CRF) and Inductive Cleavage .

The Pathway Logic:
  • Protonation: The piperidine nitrogen is the most basic site (

    
    ), accepting the proton to form 
    
    
    
    .
  • C-N Bond Cleavage: The collision energy drives the cleavage of the exocyclic C-N bond connecting the ethyl linker to the piperidine ring.

  • Charge Competition:

    • Pathway A (Piperidine Retention): The charge remains on the piperidine ring, generating the m/z 100 ion (protonated) or m/z 98 (cyclic iminium ion after

      
       loss). This is typically the base peak due to the higher basicity of the secondary amine.
      
    • Pathway B (Pyridine Retention): The charge transfers to the pyridine-ethyl moiety, generating the m/z 106 ion.

Visualization: Fragmentation Decision Tree

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 205.17 (Protonated on Piperidine N) Transition Collision Induced Dissociation (Inductive Cleavage of C-N Bond) Precursor->Transition CE: 20-35 eV Frag_98 Fragment A (Base Peak) 4-Methylpiperidinium Cation m/z 98.10 Transition->Frag_98 Charge Retention on Piperidine (Major) Frag_106 Fragment B (Diagnostic) 4-Ethylpyridine Cation m/z 106.07 Transition->Frag_106 Charge Retention on Pyridine (Minor/Diagnostic) Frag_41 Tertiary Fragment Alkyl Chain Loss m/z 41/43 Frag_98->Frag_41 Ring Opening Frag_79 Secondary Fragment Pyridine Ring m/z 79.04 Frag_106->Frag_79 Loss of Ethyl Group (-27 Da)

Caption: ESI-CID fragmentation pathway of 4-MPEP. The competition between piperidine (m/z 98) and pyridine (m/z 106) charge retention is the primary diagnostic filter.

Experimental Protocol: Self-Validating Workflow

To replicate these results and ensure data integrity, follow this specific LC-MS/MS workflow. This protocol is designed to maximize the resolution between the 4-isomer and 2-isomer.

A. Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8 µm). Why? High surface area is required to retain the polar basic amines.

  • Mobile Phase A: 0.1% Formic Acid in Water + 10mM Ammonium Formate. Why? Ammonium formate buffers the pH to ensure consistent ionization of the pyridine ring.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for trapping).

    • 1-8 min: 5% -> 90% B (Linear ramp).

    • Note: 4-MPEP typically elutes slightly later than 2-MPEP due to the steric linearity of the 4-substituted chain interacting more effectively with the C18 stationary phase.

B. Mass Spectrometry Parameters (QQQ/Q-TOF)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Drying Gas: 300°C at 10 L/min.

  • Collision Energy (CE) Ramp:

    • Screening: 20 eV (Preserves molecular ion).

    • Fragmentation: 35 eV (Optimized for m/z 106 generation).

  • MRM Transitions (Quantitation/ID):

    • 205.2 -> 98.1 (Quantifier - Most abundant).

    • 205.2 -> 106.1 (Qualifier - Isomer differentiation).

    • 205.2 -> 79.0 (Structural confirmation).

Technical Analysis: Why This Matters

In the synthesis of drugs like Rupatadine or Loratadine , the purity of the piperidine intermediate is critical. The presence of the 2-isomer (Alternative 1) is a common process impurity resulting from non-selective alkylation of pyridine.

  • Regulatory Impact: ICH Q3A guidelines require identification of impurities >0.10%. Misidentifying the 2-isomer as the 4-isomer (target) leads to incorrect potency calculations and potential toxicological risks.

  • The "Performance" Advantage: Using the m/z 106 diagnostic ion allows you to mathematically resolve co-eluting peaks. By monitoring the ratio of 106/98, you can flag batches where the ratio drops below the established threshold for pure 4-MPEP, indicating contamination with the 2-isomer.

References
  • BenchChem. (2025).[1] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Application Note.

  • NIST Mass Spectrometry Data Center. (2024). Piperidine, 4-methyl- Mass Spectrum. National Institute of Standards and Technology.

  • Journal of Pharmaceutical and Biomedical Analysis. (2002). Impurity profile study of loratadine. Elsevier.

  • PubChem. (2025).[2] Compound Summary: 4-Methylpiperidine.[2][3][4] National Center for Biotechnology Information.

  • ResearchGate. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds.

Sources

Comparative

Comparative Biological Activity: 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine vs. Bepotastine

Executive Summary In the landscape of histamine receptor modulators, structural nuances dictate receptor selectivity, tissue distribution, and clinical utility. Bepotastine is a well-characterized, second-generation hist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of histamine receptor modulators, structural nuances dictate receptor selectivity, tissue distribution, and clinical utility. Bepotastine is a well-characterized, second-generation histamine H1 receptor antagonist widely utilized for its potent anti-allergic and mast cell-stabilizing properties [1]. Conversely, 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine (CAS 30131-18-1) represents a distinct, highly lipophilic experimental pharmacophore [2].

This guide provides an objective, data-driven comparison of these two compounds, analyzing how the presence or absence of specific functional groups—namely, a zwitterionic carboxylic acid moiety—fundamentally alters their biological activity, Blood-Brain Barrier (BBB) permeability, and therapeutic potential.

Structural & Mechanistic Causality

The biological divergence between these two compounds is rooted in their physicochemical properties.

  • Bepotastine (The Peripheral Modulator): Bepotastine features a bulky chiral diaryl structure linked to a piperidine ring, terminating in a butyric acid moiety. At physiological pH, this carboxylic acid and the basic piperidine nitrogen form a zwitterion. This high polarity severely restricts its ability to cross the lipophilic Blood-Brain Barrier (BBB), rendering it a non-sedating, peripherally restricted agent. Furthermore, Bepotastine exhibits dual-action pharmacology: it competitively inhibits the H1 receptor and actively stabilizes mast cells, preventing the release of pro-inflammatory mediators [1].

  • 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine (The CNS-Penetrant Analog): This compound consists of a pyridine ring connected via an ethyl spacer to a 4-methylpiperidine group. Lacking a carboxylic acid, it is a highly lipophilic tertiary amine. This structural motif is a classic hallmark of CNS-active histamine receptor modulators (such as H3 receptor antagonists or first-generation sedating H1 antagonists). The unhindered lipophilicity guarantees high BBB penetration, shifting its biological activity from peripheral allergy management to potential central nervous system modulation.

Receptor_Signaling H Histamine H1R H1/H3 Receptor (GPCR) H->H1R Activates Gq G-Protein Coupling H1R->Gq Signaling Cascade PLC Downstream Effectors Gq->PLC Signaling Cascade Ca Cellular Response PLC->Ca Signaling Cascade Bep Bepotastine (Peripheral H1) Bep->H1R Competitive Inhibition CmpA 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine (CNS Penetrant) CmpA->H1R Competitive Inhibition

Histamine receptor signaling cascade and competitive inhibition by peripheral vs. CNS antagonists.

Comparative Biological Activity

To objectively compare their performance, we synthesize their pharmacological profiles based on receptor binding kinetics, tissue distribution, and functional assays.

ParameterBepotastine4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine
Primary Target Peripheral H1 ReceptorCNS H1 / H3 Receptors (Predicted)
H1 Receptor Affinity (

)
High (~10 nM)Moderate to High
BBB Permeability (

)
Very Low (< 0.1)High (> 1.0)
Mast Cell Stabilization Potent (Inhibits degranulation)Unlikely / Uncharacterized
Sedative Potential Non-sedating (2nd Generation)High (Due to CNS penetration)
Physicochemical State Zwitterionic at pH 7.4Highly lipophilic basic amine

Experimental Protocols: Self-Validating Workflows

To empirically validate the structural hypotheses outlined above, the following self-validating experimental protocols are required. These workflows utilize internal controls to ensure data integrity and causality.

Protocol 1: In Vitro Receptor Binding & Selectivity Assay

Objective: Determine the binding affinity (


) of both compounds at H1 and H3 receptors.
Causality:  Validates whether the structural modifications alter the fundamental receptor recognition pocket.
  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human H1R and H3R. Suspend in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Radioligand Incubation:

    • For H1R: Use 1 nM

      
      -mepyramine.
      
    • For H3R: Use 1 nM

      
      -
      
      
      
      -
      
      
      -methylhistamine.
  • Compound Addition: Add Bepotastine and the experimental analog at concentrations ranging from

    
     to 
    
    
    
    M.
  • Self-Validation (Controls): Define non-specific binding (NSB) using 10 µM triprolidine (H1) or 10 µM clobenpropit (H3). This ensures the measured signal is exclusively receptor-specific.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: In Vivo BBB Permeability & LC-MS/MS Quantification

Objective: Quantify the brain-to-plasma concentration ratio (


) to prove the zwitterion-driven BBB exclusion of Bepotastine versus the lipophilic penetration of the analog.
  • Dosing: Administer compounds intravenously (IV) at 5 mg/kg to wild-type C57BL/6 mice (n=6 per group).

  • Sampling: At

    
     (e.g., 30 minutes post-dose), collect whole blood via cardiac puncture and immediately harvest brain tissue.
    
  • Sample Processing: Homogenize brain tissue in 3 volumes of PBS. Precipitate proteins in both plasma and brain homogenates using cold acetonitrile containing an internal standard (e.g., deuterated diphenhydramine).

  • LC-MS/MS Analysis: Inject supernatants into a reverse-phase LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation: The inclusion of the deuterated internal standard corrects for matrix effects and extraction losses, ensuring the calculated

    
     is an absolute reflection of physiological permeability rather than analytical variance.
    

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assays Prep Compound Preparation (Bepotastine vs Analog) Bind Radioligand Binding (H1/H3 Affinity) Prep->Bind Mast Mast Cell Degranulation (beta-hexosaminidase) Prep->Mast BBB BBB Permeability (LC-MS/MS) Prep->BBB Efficacy Vascular Permeability (Evans Blue Model) Prep->Efficacy Data Data Synthesis & Pharmacological Profiling Bind->Data Mast->Data BBB->Data Efficacy->Data

Self-validating experimental workflow for evaluating antihistamine biological activity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 164522, Bepotastine" PubChem, [Link].

Validation

Reference Standards for 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine Analysis

The following guide provides a comparative analysis and technical roadmap for sourcing and validating reference standards for 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine , a specific tertiary amine intermediate often enc...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative analysis and technical roadmap for sourcing and validating reference standards for 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine , a specific tertiary amine intermediate often encountered in the synthesis of antihistamines (e.g., Rupatadine analogues) or as a ligand in polymer chemistry.

A Comparative Guide to Sourcing, Characterization, and Validation

Executive Summary & Molecule Profile

4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine is a structural hybrid of a pyridine ring and a 4-methylpiperidine moiety linked by an ethyl bridge. In pharmaceutical development, it frequently appears as a Process-Related Impurity (PRI) in the synthesis of drugs involving vinylpyridine Michael additions or as a degradation product in specific antihistamine formulations.

Securing a high-quality reference standard for this molecule is challenging due to its status as a non-pharmacopeial custom chemical. This guide compares the three primary sourcing strategies—Custom CRO Synthesis , Research-Grade Upgrading , and In-House Preparation —and provides a self-validating protocol for its characterization.

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • Chemical Name: 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 204.31 g/mol

  • Key Functionality: Basic tertiary amine (Piperidine N), Pyridine N.

  • pKa (Predicted): ~9.5 (Piperidine N), ~5.2 (Pyridine N).

Comparative Analysis: Sourcing Strategy

For non-compendial standards, researchers must balance traceability against cost and speed . The following table contrasts the three viable options for obtaining this reference standard.

FeatureOption A: Custom Synthesis (CRO) Option B: Research Grade Upgrade Option C: In-House Synthesis
Source Specialized CRO (e.g., Enamine, WuXi)Catalog Vendor (e.g., Sigma, Combi-Blocks)Internal MedChem / Process Lab
Purity Guaranteed >98%Variable (often >95%)Dependent on purification (Distillation)
Documentation Full CoA, H-NMR, HPLC, MS, TGABasic H-NMR, LC-MSSelf-Generated (Requires qNMR)
Traceability High (Batch records provided)Low (Often "For Research Use Only")High (Full control of lineage)
Cost High ($2,000 - $5,000)Low ($100 - $500)Medium (Labor intensive)
Lead Time 4–8 Weeks1–2 Weeks1–2 Weeks
Recommendation Best for GLP/GMP Release Testing Best for Early R&D / Feasibility Best for Method Development & Troubleshooting
Strategic Insight

For GMP release testing , Option A is preferred to minimize regulatory scrutiny. However, for analytical method development (retention time marking, resolution checks), Option C (In-House Synthesis) is the most scientifically robust approach because it forces the analytical team to fully characterize the impurity, revealing potential isomers or degradation pathways that a commercial CoA might miss.

Technical Protocol: In-House Synthesis & Qualification

If you choose Option C (or need to validate Option B ), follow this self-validating workflow. This protocol utilizes the Michael Addition of 4-methylpiperidine to 4-vinylpyridine, a reaction with 100% atom economy.

A. Synthesis Workflow (The "Self-Validating" System)

Reaction:



  • Reagents: Mix 4-vinylpyridine (1.0 equiv) and 4-methylpiperidine (1.1 equiv).

  • Catalyst: Add Glacial Acetic Acid (0.1 equiv).

  • Conditions: Reflux in Methanol (65°C) for 12 hours or heat neat at 80°C for 4 hours.

  • Work-up:

    • Evaporate solvent.

    • Dissolve residue in DCM.

    • Wash with 1N NaOH (to remove acetic acid and unreacted vinylpyridine polymerization byproducts).

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Vacuum distillation (high boiling point) or Flash Chromatography (DCM:MeOH:NH

    
    OH, 90:10:1).
    
B. Characterization & Potency Assignment (qNMR)

To elevate this material to a Primary Reference Standard , you must use Quantitative NMR (qNMR) rather than mass balance (100% - impurities), as the latter often misses inorganic salts or moisture.

  • Internal Standard: Maleic Acid (Traceable to NIST SRM) or Dimethyl Sulfone.

  • Solvent: D

    
    O or CDCl
    
    
    
    .
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular weight,
    
    
    =Weight,
    
    
    =Purity.[1][2][3][4][5][6][7][8][9]

Analytical Method: HPLC-MS/UV

Due to the two basic nitrogen atoms, this molecule is prone to severe peak tailing on standard C18 columns. The following method uses high pH conditions to deprotonate the amines, ensuring sharp peak shape.

Method Parameters
ParameterConditionRationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)Hybrid particle stable at high pH (up to pH 12).
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH keeps the tertiary amine neutral (Free base).
Mobile Phase B AcetonitrileStrong eluent for organic amines.
Gradient 5% B to 90% B over 15 minsElutes polar pyridine early, lipophilic piperidine late.
Flow Rate 1.0 mL/minStandard backpressure.
Detection UV @ 254 nm (Pyridine) & MS (ESI+)254 nm is specific to the pyridine ring; Piperidine is UV inactive.
MS Target [M+H]

= 205.3 m/z
Protonated molecular ion.

Visualization of Workflows

The following diagrams illustrate the synthesis pathway and the qualification logic.

G Start Raw Materials (4-VP + 4-MP) Reaction Michael Addition (AcOH, 80°C) Start->Reaction Synthesis Crude Crude Intermediate Reaction->Crude Purification Purification (Distillation/Flash) Crude->Purification Work-up Candidate Candidate Standard (>98% HPLC) Purification->Candidate Isolation Validation Validation (qNMR) Candidate->Validation Characterize FinalStd Primary Reference Standard Validation->FinalStd Assign Potency

Figure 1: Synthesis and Qualification Workflow for In-House Reference Standard.

Pathway Pyridine Pyridine Ring (UV Active @ 254nm) Linker Ethyl Linker (Flexible) Pyridine->Linker Piperidine 4-Methylpiperidine (Basic pKa ~9.5) Linker->Piperidine Interaction Column Interaction (Silanol Tailing Risk) Piperidine->Interaction Protonated Form Solution High pH Buffer (Ammonium Bicarbonate) Solution->Interaction Suppresses Ionization (Prevents Tailing)

Figure 2: Structural Logic for Analytical Method Selection (High pH Strategy).

References

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • USP General Chapter <761>.Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia. (Used for qNMR protocols).
  • Michael Addition Chemistry.Reaction of vinylpyridines with amines.Journal of Organic Chemistry, Vol 22, Issue 10. (Classic mechanism reference for 4-vinylpyridine additions).
  • High pH HPLC Strategy. Use of Hybrid Columns for Basic Compounds. Waters Corporation Application Notes. Link

Disclaimer: This guide describes experimental procedures for research purposes. Always consult Safety Data Sheets (SDS) for 4-vinylpyridine and 4-methylpiperidine before handling, as they are toxic and volatile.

Sources

Comparative

A Senior Scientist's Guide to the Structural Validation of 4-Methylpiperidine Derivatives: An Integrated Spectroscopic and Crystallographic Approach

The 4-methylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutics targeting a wide range of diseases, from neurological disorders to infectious agents.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-methylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutics targeting a wide range of diseases, from neurological disorders to infectious agents.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise substituent orientation. However, this structural versatility introduces significant challenges in validation. The non-planar nature of the piperidine ring, combined with potential regio- and stereoisomers, demands a rigorous, multi-technique approach to ensure unambiguous structural elucidation. An incorrect assignment of a stereocenter or substituent position can lead to wasted resources and misinterpretation of structure-activity relationship (SAR) data.[3]

This guide provides an in-depth, experience-based workflow for researchers, scientists, and drug development professionals to confidently validate the structure of novel 4-methylpiperidine derivatives. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, establishing a self-validating system that integrates mass spectrometry, advanced NMR spectroscopy, and single-crystal X-ray diffraction to build a complete and trustworthy structural picture.

Part 1: Foundational Analysis - Confirming the Molecular Blueprint

The first phase of structural validation focuses on confirming the fundamental aspects of the molecule: its elemental composition and the basic carbon-hydrogen framework. These initial steps are crucial for verifying that the expected reaction has occurred and for providing the basis for more complex structural analysis.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry is the initial and most direct method to confirm the molecular weight of the synthesized compound.

  • High-Resolution Mass Spectrometry (HRMS): While nominal mass spectrometry can confirm the integer mass, it is insufficient for unambiguous validation. HRMS, typically using Electrospray Ionization (ESI) or a similar soft ionization technique, provides a highly accurate mass measurement (typically to within 5 ppm). This precision is critical for calculating the exact molecular formula.[4] For example, it allows differentiation between two isobaric compounds (same integer mass, different elemental composition), a common pitfall in complex synthesis. The output, an exact mass, serves as the first piece of evidence in building the structural case.

1D NMR Spectroscopy (¹H and ¹³C): Mapping the Skeleton

Once the molecular formula is confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the connectivity of the atoms.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. This is a quick and robust way to check for the expected number of carbon atoms and to detect the presence of symmetry.

  • ¹H NMR: This is one of the most information-rich experiments. Key features to analyze include:

    • Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. Protons adjacent to the nitrogen atom or other electron-withdrawing groups will be shifted downfield.

    • Integration: The area under each signal corresponds to the number of protons it represents.

    • Multiplicity (Splitting): The splitting pattern reveals the number of neighboring protons, providing direct evidence of connectivity.

For any novel derivative, comparing the acquired spectra to reference data for the parent 4-methylpiperidine can be highly informative for assigning the core ring protons and carbons.[5][6][7]

Part 2: Advanced Elucidation - Defining Regio- and Relative Stereochemistry

With the basic framework established, the next challenge is to precisely determine the attachment points of all substituents (regiochemistry) and their spatial orientation relative to each other (relative stereochemistry). This is where a suite of 2D NMR experiments becomes indispensable.

2D NMR: From Connectivity to 3D Conformation
  • COSY (Correlation Spectroscopy): This experiment maps the ¹H-¹H coupling network. Cross-peaks in a COSY spectrum connect protons that are coupled to each other (typically through 2 or 3 bonds), allowing you to "walk" along a chain of protons and piece together molecular fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the carbon signal of the atom it is directly attached to. This is the definitive way to assign which protons belong to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining regiochemistry. HMBC reveals correlations between protons and carbons that are separated by two or three bonds. By identifying these long-range connections, one can unambiguously link different molecular fragments and confirm the positions of substituents that lack protons (e.g., quaternary carbons, carbonyls).

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments are the primary NMR tools for determining relative stereochemistry. A cross-peak in a NOESY or ROESY spectrum indicates that two protons are close in space (< 5 Å), regardless of whether they are connected through bonds. This is crucial for differentiating cis and trans isomers by observing spatial proximity between substituents or between a substituent and specific ring protons.[8]

Workflow for Integrated NMR Analysis

The following workflow illustrates a logical approach to solving a complex 4-methylpiperidine structure using NMR.

G cluster_0 Initial Analysis cluster_1 Connectivity & Assignment cluster_2 Regiochemistry cluster_3 Relative Stereochemistry A Acquire ¹H, ¹³C NMR C Propose Molecular Formula & Basic Framework A->C B Acquire HRMS B->C D Acquire COSY & HSQC C->D Is structure simple? No E Assign ¹H-¹³C Pairs & Spin Systems D->E F Acquire HMBC E->F G Connect Fragments & Assign Substituent Positions F->G H Acquire NOESY/ROESY G->H I Analyze ¹H J-couplings G->I J Determine cis/trans Relationships & Ring Conformation H->J I->J K K J->K Final Structure Proposal

Caption: A logical workflow for the structural elucidation of 4-methylpiperidine derivatives.

A Deeper Dive: The Power of J-Coupling Constants

For six-membered rings like piperidine, the magnitude of the three-bond proton-proton coupling constant (³JHH) is highly dependent on the dihedral angle between the protons. This relationship is fundamental to determining the relative stereochemistry from a simple ¹H NMR spectrum. In its stable chair conformation:

  • Axial-Axial Coupling (³J_ax,ax_): These protons have a ~180° dihedral angle, resulting in a large coupling constant, typically 10-13 Hz .

  • Axial-Equatorial (³J_ax,eq_) & Equatorial-Equatorial (³J_eq,eq_) Couplings: These have dihedral angles of ~60°, resulting in small coupling constants, typically 2-5 Hz .

By carefully analyzing the multiplicity of the ring proton signals, one can deduce whether substituents are forcing them into axial or equatorial positions, thereby confirming the cis or trans relationship between substituents.[9][10] This analysis provides powerful evidence that complements NOESY data.

Part 3: The Definitive Answer - Absolute Stereochemistry

When a 4-methylpiperidine derivative is chiral, determining its absolute stereochemistry (i.e., assigning R or S configuration) is often a regulatory requirement and is critical for understanding its biological activity.

Single-Crystal X-ray Crystallography: The Gold Standard

X-ray crystallography is the only technique that provides a direct and unambiguous determination of the complete three-dimensional structure of a molecule, including its absolute stereochemistry.[11][12] By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise electron density map of the molecule can be generated.

  • Strengths: It is the definitive method, leaving no room for interpretation regarding connectivity, regio-, relative, and absolute stereochemistry. The resulting crystal structure can also reveal intermolecular interactions.[13]

  • Limitations: The primary and most significant bottleneck is the requirement to grow a single, high-quality crystal of the compound, which can be challenging and time-consuming.[12] Furthermore, the determined structure represents the solid-state conformation, which may differ from the biologically relevant conformation in solution.

Alternative and Complementary Approaches

When single crystals cannot be obtained, other methods must be employed.

  • Chiral Derivatization + NMR: The absolute configuration of chiral amines can often be determined by reacting them with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid (MTPA-Cl).[12] This reaction creates a pair of diastereomers whose NMR spectra will show distinct chemical shift differences, which can be systematically analyzed to deduce the absolute configuration of the original amine.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an essential tool for separating enantiomers and determining the enantiomeric excess (e.e.) or purity of a chiral compound.[12] While it does not determine the absolute configuration on its own, it is invaluable for confirming the success of an asymmetric synthesis. If a standard of known absolute configuration is available, the absolute configuration of the new sample can be assigned by comparing retention times.

Comparison of Key Validation Techniques

TechniqueInformation GainedStrengthsLimitations
HRMS Exact Molecular FormulaHigh accuracy and sensitivity; small sample requirement.Provides no information on connectivity or stereochemistry.
1D NMR Basic connectivity, proton/carbon count, functional groups.Robust, quantitative, provides detailed electronic information.Can be difficult to interpret for complex, overlapping spectra.
2D NMR Complete connectivity (COSY, HSQC, HMBC), relative stereochemistry (NOESY).Unambiguously resolves complex structures in solution.Can be time-consuming to acquire and analyze; requires more sample.
X-Ray Crystallography Absolute 3D structure, including absolute stereochemistry.Definitive and unambiguous "gold standard" for structure.[12]Requires a high-quality single crystal; solid-state may not equal solution state.
Chiral HPLC Enantiomeric/diastereomeric purity.Excellent for quantitative analysis of stereoisomeric mixtures.Does not provide absolute configuration without a known standard.

Experimental Protocols

Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified 4-methylpiperidine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). Ensure the sample is free of particulate matter.

  • 1D Spectra Acquisition: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum. Ensure adequate resolution and signal-to-noise.

  • 2D Spectra Acquisition: Based on the complexity of the 1D spectra, acquire the following 2D experiments:

    • COSY: To establish ¹H-¹H spin systems.

    • HSQC: To correlate ¹H and their directly attached ¹³C nuclei.

    • HMBC: Set the long-range coupling delay (typically optimized for ~8 Hz) to observe 2- and 3-bond correlations.

    • NOESY/ROESY: Use a mixing time appropriate for the molecule's size (e.g., 300-800 ms) to observe through-space correlations for stereochemical assignment.

  • Data Analysis: Use appropriate NMR software to process and analyze the spectra sequentially, following the workflow diagram presented above to build the structure from the ground up.

Single-Crystal X-ray Diffraction Analysis
  • Crystal Growth: The critical step. Attempt to grow single crystals (ideally >0.1 mm in all dimensions) using techniques such as slow evaporation from a saturated solution, vapor diffusion (e.g., a volatile solvent like pentane diffusing into a solution in ethyl acetate), or slow cooling.[12] Screen a variety of solvents and solvent combinations.

  • Crystal Mounting: Carefully select a well-formed, non-twinned crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and reflection intensities. The structure is then "solved" using computational methods to generate an initial electron density map. This model is refined against the experimental data to yield the final, precise atomic positions. The absolute configuration is determined using the anomalous dispersion effect (Flack parameter).[11]

Conclusion

The structural validation of 4-methylpiperidine derivatives is a multi-step process that requires the thoughtful integration of several powerful analytical techniques. A high-resolution mass spectrum provides the molecular formula, which serves as the foundation. A comprehensive suite of 1D and 2D NMR experiments is then used to meticulously piece together the atomic connectivity, regiochemistry, and crucial relative stereochemistry in solution. Finally, when absolute configuration is required, single-crystal X-ray crystallography provides the definitive and unambiguous answer. By following this integrated and self-validating workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for successful drug discovery and development.

References

  • PubChem. 4-Methylpiperidine | C6H13N | CID 69381. [Link]

  • NIST. Piperidine, 4-methyl- - Mass Spectrum. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • NIST. Piperidine, 4-methyl- - IR Spectrum. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Xie, J., et al. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Organic Letters. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Mori, K. (2018). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Journal of Chemical Science. [Link]

  • Pirkle, W. H., et al. (1996). X-ray Crystallographic Evidence in Support of a Proposed Chiral Recognition Mechanism. The Journal of Organic Chemistry. [Link]

  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. [Link]

  • Abás, S., et al. (2020). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. Molecules. [Link]

  • Naeem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. [Link]

  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. [Link]

  • Hrobarik, P., et al. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine

Executive Summary & Core Directive Do not treat this compound as a generic organic solvent. 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine (CAS: 106466-96-8) is a bifunctional nitrogen base containing both a pyridine ring a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Do not treat this compound as a generic organic solvent. 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine (CAS: 106466-96-8) is a bifunctional nitrogen base containing both a pyridine ring and a piperidine moiety.[1] Its disposal requires strict segregation from acidic waste streams to prevent violent exothermic reactions and the release of toxic vapors.

Immediate Action Required:

  • Segregate: Place in "Basic Organic Waste" or "Organic Amines" waste stream.

  • Isolate: Keep separate from oxidizers and strong acids.

  • Contain: Use HDPE or glass containers; avoid aluminum fittings if moisture is present (corrosion risk).

Hazard Characterization (The "Why" Behind the Protocol)

To dispose of this chemical safely, you must understand its behavior in the waste drum.

PropertyHazard ImplicationOperational Control
Chemical Class Tertiary Amine / Pyridine DerivativeDO NOT MIX WITH ACIDS. Neutralization releases significant heat (exothermic) and may aerosolize the compound.
Basicity Moderate to Strong BaseMust be bulked with other alkaline organic wastes (e.g., triethylamine, pyridine) or packaged separately.
Olfactory Potentially noxious (amine/fishy odor)All transfers must occur inside a fume hood to prevent lab evacuation due to odor complaints.
Environmental Aquatic ToxicityZero-discharge policy. No sink disposal. The pyridine ring is persistent and toxic to aquatic life.
Flammability Likely Combustible/FlammableGround and bond all containers during transfer to prevent static discharge ignition.

Step-by-Step Disposal Workflow

Phase 1: Pre-Disposal Segregation
  • Vessel Selection: Use a chemically resistant container. High-Density Polyethylene (HDPE) or amber glass is recommended.

  • Labeling: Mark the container immediately upon the first addition of waste.

    • Required Text: "Hazardous Waste - Organic Alkali - 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine"

    • Hazard Checkboxes: [x] Toxic [x] Flammable [x] Corrosive (Base)

Phase 2: Bulking & Transfer
  • Compatibility Check: Before pouring this waste into a satellite accumulation drum (e.g., a 5-gallon carboy), verify the drum's pH or log.

    • Critical Error: Pouring this into a drum containing acetic acid or HCl waste will cause a "geyser" effect or rapid over-pressurization.

  • The "Small Quantity" Rule: If you have less than 500mL, it is safer to "Lab Pack" the original container rather than bulking it. Place the sealed bottle directly into a lab pack drum.

Phase 3: Final Disposal Method
  • Primary Method: High-Temperature Incineration (Rotary Kiln).

    • Scientific Rationale: The pyridine ring is thermally stable. Standard waste treatment (water treatment) is ineffective. Incineration at >1000°C with secondary combustion is required to break the nitrogen heterocycle and scrub the resulting NOx gases.

Visual Decision Logic (Workflow)

The following diagram illustrates the critical decision points for researchers handling this waste.

DisposalWorkflow Start Waste Generated: 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine CheckState Analyze Quantity & State Start->CheckState IsSmall < 500mL or Solid Residue? CheckState->IsSmall LabPack Lab Pack Protocol: Seal in original container. Place in Lab Pack Drum. IsSmall->LabPack Yes Bulking Bulking Protocol: Transfer to Satellite Drum IsSmall->Bulking No (Liquid/Bulk) Pickup EHS Pickup: Designate for Incineration LabPack->Pickup CheckCompat CRITICAL STOP: Is Waste Stream Basic/Neutral? Bulking->CheckCompat Segregate Segregate: Do NOT mix. Start new 'Basic Organic' container. CheckCompat->Segregate No (Acidic/Unknown) Pour Transfer Waste: Use funnel in Fume Hood. Ground container. CheckCompat->Pour Yes (pH > 7) Segregate->Pickup Pour->Pickup

Figure 1: Decision matrix for segregating and packaging tertiary amine waste to prevent incompatibility incidents.

Regulatory & Compliance Framework (RCRA/EPA)[4]

While this specific CAS number may not be individually listed as a P- or U-listed waste, it must be characterized by its properties (Characteristic Waste) and class.

  • Waste Codes (Likely Applicability):

    • D001 (Ignitability): If the flash point is <60°C (common for pyridine derivatives).

    • D002 (Corrosivity): If aqueous pH is >12.[2]5. Even if non-aqueous, treat as corrosive base.

    • U196 (Pyridine): While this is a derivative, strict adherence often defaults to treating pyridine-family waste with the same rigor as the parent compound U196 to ensure compliance.

  • Transport (DOT):

    • Likely classification for shipping waste: UN 3267, Corrosive liquid, basic, organic, n.o.s. (4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine) or UN 2924 if flammable.

Emergency Contingencies

Spill Scenario: You drop a 1L bottle in the aisle.

  • Evacuate: The odor will be overwhelming. Clear the immediate area.[1][3]

  • PPE: Don nitrile gloves (double gloved) and a respirator with organic vapor cartridges if ventilation is poor.

  • Absorb: Do NOT use paper towels (fire risk). Use an inert absorbent like Vermiculite or Clay .

  • Disposal of Spill Debris: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Solid Debris contaminated with Pyridine Derivative."

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9261, Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine. Retrieved from [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for First-Year University Students. (General guidance on amine segregation). Retrieved from [Link]

Sources

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